2-Thiouracil
Description
Historical Context and Discovery of 2-Thiouracil (B1096) and Thionamide Antithyroid Agents
The discovery of this compound and the class of thionamide antithyroid agents to which it belongs is rooted in a series of serendipitous observations in the early 1940s. researchgate.netnih.gov Researchers at the time noted that various sulfhydryl-containing compounds had a goitrogenic effect, causing enlargement of the thyroid gland in animal subjects. nih.govencyclopedia.pubresearchgate.net This pivotal finding spurred further investigation into the potential therapeutic applications of these substances.
The modern era of medical treatment for hyperthyroidism began in 1943 with a landmark paper by Professor Edwin B. Astwood. nih.govbinasss.sa.crkarger.com Astwood was the first to use this compound and thiourea (B124793) to treat patients with hyperthyroidism, including Graves' disease, establishing a new, non-destructive method for managing the condition. researchgate.netencyclopedia.pubnih.govkarger.comnih.gov His work, published in the Journal of the American Medical Association, detailed these revolutionary findings and marked a significant turning point in thyroid therapeutics. nih.govresearchgate.net Prior to this, treatment options were far more limited. Astwood and his team continued to study hundreds of related compounds to identify those with the highest potency and lowest toxicity. researchgate.net This line of research led to the development of less toxic and more potent alternatives like propylthiouracil (B1679721), which was approved by the U.S. Food and Drug Administration in 1947, and methimazole (B1676384) in 1949. nih.govkarger.comgdatf.org
The timeline below highlights some of the key events in the discovery and development of early thionamide antithyroid drugs.
| Year | Key Event | Researcher(s) / Agency | Significance |
| 1930s-1940s | Observation of goitrogenic effects of sulfhydryl-containing compounds in animals. nih.govencyclopedia.pubresearchgate.net | Various researchers, including Julia and Cosmo Mackenzie. nih.govtaylorandfrancis.com | Laid the groundwork for investigating these compounds as potential antithyroid agents. |
| 1943 | First clinical use of thiourea and this compound for hyperthyroidism. nih.govkarger.comnih.gov | Edwin B. Astwood. nih.govkarger.com | Established the first effective medical therapy for hyperthyroidism. binasss.sa.cr |
| 1945 | Introduction of the more potent 6-n-propylthiouracil. karger.com | Edwin B. Astwood. karger.com | Provided a more effective treatment option. |
| 1947 | FDA approval of propylthiouracil. karger.comgdatf.org | U.S. Food and Drug Administration. | Made the drug widely available for clinical use. |
| 1949 | Discovery of methimazole as a more potent and less toxic analog. karger.com | - | Expanded the arsenal (B13267) of antithyroid drugs. |
| 1950 | FDA approval of methimazole (Tapazole). gdatf.org | U.S. Food and Drug Administration. | Provided another key therapeutic option for hyperthyroidism. |
Role of Pyrimidine (B1678525) Derivatives in Biological Systems and Medicinal Chemistry
This compound belongs to the pyrimidine family, a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. ajchem-a.comgsconlinepress.com Pyrimidine and its derivatives are of fundamental importance in all living organisms as they form the structural core of essential biomolecules. gsconlinepress.comjuniperpublishers.com The most well-known pyrimidines are cytosine, thymine (B56734), and uracil (B121893), which are the building blocks of nucleic acids (DNA and RNA). gsconlinepress.comjuniperpublishers.comnih.gov This central role in genetic material is a key reason for their significance in biological systems. nih.govresearchgate.net
The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its structural versatility and its ability to interact with a wide array of biological targets. researchgate.netmdpi.comresearchgate.net This has led to the development of a broad spectrum of therapeutic agents. nih.govmdpi.com The ease of synthesis and the ability to modify the pyrimidine ring with various functional groups allow chemists to fine-tune the pharmacological properties of the resulting molecules. ajchem-a.comresearchgate.net
The diverse biological activities exhibited by pyrimidine derivatives have made them a major focus of drug discovery and development for over six decades. mdpi.com These activities include:
Antimicrobial and Antifungal: Used in the development of drugs to combat bacterial and fungal infections. juniperpublishers.comnih.govmdpi.com
Antiviral: Form the basis for several antiviral drugs, including some used against HIV. nih.govmdpi.com
Anticancer: A crucial component in many anticancer agents that target various mechanisms of tumor growth. juniperpublishers.commdpi.comresearchgate.netrsc.org
Anti-inflammatory and Analgesic: Exhibit properties that help in reducing inflammation and pain. nih.govmdpi.com
Cardiovascular: Used in the development of antihypertensive drugs and calcium channel blockers. juniperpublishers.comnih.govmdpi.com
Central Nervous System (CNS) Agents: Found in compounds developed as anticonvulsants and CNS depressants. nih.govmdpi.comekb.eg
The pyrimidine core is also present in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), further underscoring its vital role in metabolic processes. ajchem-a.comgsconlinepress.com The ability of pyrimidine derivatives to serve as bioisosteres for phenyl and other aromatic systems has also contributed to their successful incorporation into drug candidates with improved medicinal chemistry properties. mdpi.com
Overview of this compound's Significance as a Biochemical Ligand
This compound has been identified as a significant biochemical ligand, a molecule that binds to a biomolecule to form a complex and produce a biological effect. mdpi.comresearchgate.net Its ability to act as a ligand is central to its biological activities, including its well-established role as an antithyroid agent. chemicalbook.comchemicalbook.com The compound's structure, which is similar to the natural nucleobase uracil but with a sulfur atom replacing the oxygen at the C-2 position, allows it to interact with various enzymes and metal ions. chemicalbook.comnih.gov
As a ligand, this compound can coordinate with metal ions through its sulfur, nitrogen, and oxygen atoms. encyclopedia.pubchemicalbook.comnih.gov This property has made it a subject of interest in coordination chemistry, leading to the synthesis of various metal complexes. encyclopedia.pubchemicalbook.com The coordination can occur in several ways. For instance, in complexes with copper (II) and nickel (II), coordination may involve a carbonyl oxygen and a nitrogen atom, while in cobalt (II) complexes, it can occur through the sulfur and nitrogen atoms. encyclopedia.pubmdpi.com With some metals like zinc (II), this compound can act as a tridentate ligand, binding through oxygen, sulfur, and nitrogen atoms simultaneously. encyclopedia.pub These complexes are studied for their potential applications in materials science and as therapeutic agents themselves. chemicalbook.com
The most researched biochemical role of this compound is its inhibition of enzymes. It is known to block the enzyme thyroid peroxidase, which is crucial for the production of thyroid hormones. chemicalbook.com This inhibitory action is the basis of its therapeutic use in hyperthyroidism. chemicalbook.com More recent research has revealed other specific enzyme interactions. For example, this compound was found to be a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in producing the signaling molecule nitric oxide. chemicalbook.comnih.gov The study showed that this compound interferes with the binding of substrates to the enzyme and antagonizes the enzyme's dimerization, a process necessary for its activation. nih.gov
Furthermore, some enzymes can act on this compound itself. A [4Fe-4S] cluster-containing enzyme called TudS has been shown to catalyze the desulfurization of this compound to form the canonical nucleobase uracil, suggesting a potential role in a salvage pathway for uracil biosynthesis. researchgate.netmdpi.com However, kinetic studies indicate that TudS enzymes have a preference for 4-thiouracil (B160184) derivatives over this compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
| Record name | Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS No. |
141-90-2 | |
| Record name | Thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
| Record name | 2-THIOURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Modifications of 2 Thiouracil
Established Synthetic Routes for 2-Thiouracil (B1096)
The foundational structure of this compound can be assembled through several established synthetic pathways, primarily involving condensation reactions and multi-step syntheses.
A primary and long-standing method for the synthesis of this compound involves the cyclocondensation of a carbonyl compound with thiourea (B124793). ekb.eg One of the earliest reported methods is the condensation of the sodium salt of the enol form of ethyl formylacetate with thiourea. ekb.eg This reaction provides a direct route to the this compound core. Another key condensation approach is the Biginelli reaction, which can be adapted to produce thiouracil derivatives. For instance, the condensation of thiourea, ethyl cyanoacetate, and an aldehyde (like 2,4-dichlorobenzaldehyde) in a basic medium yields a corresponding thiouracil derivative. ekb.eg
More elaborate, multi-step pathways offer alternative routes to this compound. One such method involves a two-stage process where Meldrum's acid is first heated with trimethyl orthoformate and thiourea. ekb.eg The resulting intermediate, a thioureide, is then subjected to thermolysis in diphenyl ether to yield this compound. ekb.eg
Synthesis of this compound Derivatives
The modification of the this compound scaffold has led to the generation of numerous derivatives with diverse pharmacological profiles. Key derivatization strategies include the introduction of sulfonamide groups and alkylation at the sulfur and nitrogen atoms.
A significant class of this compound derivatives are the thiouracil-5-sulfonamides, which have been investigated for various biological activities. researchgate.netmdpi.comnih.gov
The synthesis of these derivatives typically begins with the chlorosulfonation of the this compound ring. ekb.egresearchgate.netmdpi.com The pyrimidine (B1678525) ring itself is generally unreactive towards electrophilic substitution reactions like chlorosulfonation due to the deactivating effect of the two nitrogen atoms. mdpi.com However, the presence of hydroxyl (or thio) groups on the ring can counteract this deactivation, allowing for electrophilic substitution at the 5-position. mdpi.comobstetricsandgynaecologyforum.com
The reaction of this compound with chlorosulfonic acid, often at elevated temperatures (e.g., 120°C), yields this compound-5-sulfonyl chloride. researchgate.netmdpi.com This sulfonyl chloride is a versatile intermediate that can then be reacted with a variety of nucleophiles, such as aromatic and heterocyclic amines, in the presence of a base like pyridine, to afford a diverse range of this compound-5-sulfonamide derivatives. researchgate.netmdpi.com For example, reaction with p-halobenzylamines (p-fluoro, p-chloro, and p-bromo analogues) produces the corresponding N-substituted sulfonamides. researchgate.net
Table 1: Synthesis of this compound-5-sulfonamide Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Chlorosulfonic acid | This compound-5-sulfonyl chloride | researchgate.netmdpi.com |
| This compound-5-sulfonyl chloride | p-Fluorobenzylamine | N-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | researchgate.net |
| This compound-5-sulfonyl chloride | p-Chlorobenzylamine | N-(4-Chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | researchgate.net |
| This compound-5-sulfonyl chloride | p-Bromobenzylamine | N-(4-Bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | researchgate.net |
| 6-Methyl-2-thiouracil | Chlorosulfonic acid | 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | mdpi.com |
| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | Aniline | N-Phenyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | mdpi.comnih.gov |
This table provides examples of the synthesis of this compound-5-sulfonamide derivatives through chlorosulfonation and subsequent reaction with various amines.
Alkylation of this compound can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms, leading to different classes of derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions and the structure of the thiouracil derivative.
Under certain conditions, S-alkylation is favored. For example, facile and regiospecific S-alkylation of 6-methyl-2-thiouracil with various lipophilic side chains has been achieved in high yields using ionic liquids as solvents, without the need for a catalyst. diva-portal.orgresearchgate.net
The investigation of alkylation of 5-carboethoxy-2-thiouracil using different organohalogen compounds under phase-transfer catalysis (PTC) conditions has shown that the outcome can range from exclusive S-monoalkylation to simultaneous S- and N-dialkylation. tandfonline.com For instance, treatment with n-butyl bromide or chloroacetonitrile (B46850) resulted in exclusive S-monoalkylation. tandfonline.com In contrast, methylation with methyl iodide under the same PTC conditions led to simultaneous S- and N-dimethylation. tandfonline.com Benzylation with benzyl (B1604629) bromide yielded a mixture of S-monobenzylated and S,N-dibenzylated products. tandfonline.com
Table 2: Alkylation of 5-Carboethoxy-2-thiouracil under PTC Conditions
| Alkylating Agent | Product(s) | Alkylation Type | Reference |
|---|---|---|---|
| n-Butyl bromide | Ethyl 2-(n-butylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S-monoalkylation | tandfonline.com |
| Chloroacetonitrile | Ethyl 2-[(cyanomethyl)thio]-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S-monoalkylation | tandfonline.com |
| Methyl iodide | Ethyl 1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S- and N-dimethylation | tandfonline.com |
This table summarizes the different outcomes of the alkylation of 5-carboethoxy-2-thiouracil with various alkylating agents under phase-transfer catalysis conditions.
Hybrid Thiouracil-Coumarin Conjugates
The synthesis of hybrid molecules combining this compound and coumarin (B35378) moieties has been explored to develop novel compounds with potential biological applications. One reported method involves a coupling reaction between derivatized thiouracil and coumarin compounds. preprints.orgpreprints.org Initially, 4-hydroxy coumarin or its fluoro-substituted analogues are reacted with dihaloalkanes to introduce a linker. preprints.orgpreprints.org In parallel, this compound is derivatized with various benzyl halides. preprints.orgpreprints.org The final step involves the coupling of these two intermediates using potassium carbonate in an acetone (B3395972) medium to yield the hybrid thiouracil-coumarin conjugates linked by an ether bond. preprints.orgpreprints.org The resulting hybrid molecules are then characterized using techniques such as LCMS, ¹H NMR, and ¹³C NMR. preprints.orgpreprints.org
Another approach involves a "chemo-combination strategy" where a (6-chloro)coumarin is incorporated into pyrimidines, including thiouracil, via a –SCH₂– linker under alkaline conditions. researchgate.net
Peptide Nucleic Acid Monomers of this compound
Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. The synthesis of this compound-containing PNA monomers is of interest for applications such as the formation of pseudo-complementary PNAs (pcPNAs), which can bind to double-stranded DNA through a mechanism known as double duplex strand invasion. nih.govmdpi.com
The synthesis of a this compound PNA monomer can be achieved through a multi-step process. One reported pathway begins with the N1-alkylation of this compound. mdpi.com This is followed by the introduction of an ethyl bromoacetate (B1195939) group and subsequent hydrolysis of the ester to a carboxylic acid. mdpi.com The resulting acid is then coupled with an ethyl N-(2-Boc-aminoethyl)glycinate, followed by a final hydrolysis step to yield the desired this compound PNA monomer. mdpi.com
The assembly of PNA oligomers from monomer units is often performed using solid-phase synthesis (SPS) techniques, similar to peptide synthesis. researchgate.net While Boc-based oligomerization chemistry has been traditionally used, the Fmoc-based strategy has gained popularity. nih.govmdpi.com Research has focused on developing Fmoc-protected this compound PNA monomers that are compatible with standard Fmoc-based SPS. nih.govmdpi.com
An orthogonal protection strategy is employed, where the nucleobase is protected with an acid-labile group, allowing for its removal under standard acidic cleavage conditions from the resin. nih.govmdpi.com The oligomerization, which involves the coupling of the PNA monomers, occurs under basic conditions. nih.govmdpi.com The compatibility of protecting groups is crucial; for instance, the 4-methoxybenzyl protecting group, previously used in Boc-based synthesis of this compound PNAs, has also been found to be suitable for Fmoc-based strategies. tandfonline.comresearchgate.netmdpi.com Interestingly, studies have also demonstrated that for the successful synthesis of thiouracil-containing PNA, protection of the this compound nucleobase may not be necessary. tandfonline.comresearchgate.netmdpi.com The optimization of PNA oligomer synthesis using Fmoc-protected monomers can be carried out through manual methods or automated microwave-assisted protocols. researchgate.net
Synthesis of Metal Complexes of this compound and its Derivatives
This compound and its derivatives can act as ligands, coordinating with various metal ions through their sulfur, oxygen, and nitrogen atoms. mdpi.comencyclopedia.pub The synthesis of these metal complexes often involves mixing a solution of the appropriate metal salt with a solution of the this compound derivative. mdpi.com The reaction conditions, such as the solvent and pH, can influence the nature of the resulting complex. niscpr.res.in
Copper(II) complexes of this compound and its derivatives have been synthesized and characterized. A general procedure for the synthesis of Cu(II) complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil involves mixing aqueous solutions of a copper(II) salt (e.g., copper(II) acetate) and the respective ligand dissolved in DMSO, along with an aqueous solution of sodium hydroxide. mdpi.com The metal-to-ligand ratio is a key parameter in these syntheses. mdpi.com The resulting non-charged complexes precipitate out of the solution and can be collected by filtration. mdpi.com
In these complexes, the bonding of the ligand to the copper(II) ion can occur through the sulfur, oxygen, and nitrogen atoms. mdpi.comencyclopedia.pub For instance, in mixed ligand complexes with alanine (B10760859) and this compound, the thiouracil can coordinate through a carbonyl oxygen and a nitrogen atom. tandfonline.com Some copper(II) thiouracil complexes have been reported to have a binuclear structure with a square planar arrangement around each copper atom. tandfonline.com The characterization of these complexes is typically carried out using various spectroscopic techniques, including UV-Vis, IR, ¹H NMR, ¹³C NMR, and Raman spectroscopy. researchgate.netmdpi.com
Palladium(II) complexes with this compound and its derivatives have been synthesized, often due to interest in their potential cytostatic activity. mdpi.commdpi.com Similar to the synthesis of copper(II) complexes, a common method involves reacting a palladium(II) salt (e.g., palladium(II) nitrate) with the this compound derivative in a suitable solvent system, often a mixture of water and DMSO, in the presence of a base like sodium hydroxide. mdpi.compreprints.org
Spectroscopic data suggests that in these complexes, the this compound ligand can coordinate to the palladium(II) ion through its sulfur, oxygen, and nitrogen atoms. mdpi.comencyclopedia.pub In some palladium(II) complexes with 6-tert-butyl-2-thiouracil, a square-planar geometry around the palladium center has been observed. figshare.com The characterization of these complexes relies on elemental analysis and a range of spectroscopic methods. mdpi.comfigshare.comnih.gov
The synthesis of gold(III) complexes with this compound has also been reported. researchgate.netmdpi.com In these complexes, spectral data indicate that the this compound ligand typically coordinates to the gold(III) ion through its sulfur and nitrogen atoms. mdpi.comencyclopedia.pub The chemistry of gold(III) complexes is an area of ongoing research, with studies exploring their potential applications. rsc.org
In addition to gold(III) complexes, gold(I) complexes of this compound have been synthesized. For example, a gold(I) complex with triphenylphosphine (B44618) and this compound has been prepared and characterized. researchgate.net In this complex, the this compound coordinates to the gold(I) ion through the thiol group. researchgate.net Furthermore, the interaction of this compound with gold nanoparticles has been investigated, with evidence suggesting a covalent bond formation between the sulfur atom of this compound and the gold surface. nih.govnih.govmdpi.com
Ruthenium(II) Complexes
The synthesis of Ruthenium(II) complexes with this compound has been a subject of interest, although much of the existing research has focused on its derivatives, such as 6-methyl-2-thiouracil. These studies have revealed potent cytotoxic activities of the resulting complexes. scispace.comnih.govresearchgate.net
However, a notable study has successfully synthesized and characterized a Ruthenium(II) complex directly with this compound. The synthesis involved the use of cis,trans-[RuCl2(PPh3)2(bipy)] as a precursor to yield a complex with the general formula trans-[Ru(2TU)(PPh3)2(bipy)]PF6. mdpi.com This complex was thoroughly characterized using various analytical techniques, including NMR, UV-vis, and IR spectroscopies, as well as single-crystal X-ray diffraction. mdpi.com
The X-ray diffraction analysis of this complex provided definitive evidence that the this compound ligand coordinates to the Ruthenium(II) center in a bidentate fashion through the N3 nitrogen atom and the sulfur atom. mdpi.com This coordination is stabilized by intramolecular interactions between a C-H bond of the bipyridine ligand and the oxygen atom of the this compound ligand. mdpi.com
| Complex | Precursor | Coordination Mode | Key Characterization Techniques | Reference |
|---|---|---|---|---|
| trans-[Ru(2TU)(PPh3)2(bipy)]PF6 | cis,trans-[RuCl2(PPh3)2(bipy)] | Bidentate (N3 and S) | NMR, UV-vis, IR, Single-Crystal X-ray Diffraction | mdpi.com |
Zinc(II) Complexes
Zinc(II) complexes of this compound and its derivatives have been synthesized and characterized, revealing a range of coordination behaviors. In mixed ligand systems containing alanine and this compound, the Zinc(II) complex exhibits an octahedral geometry where this compound acts as a tridentate ligand, coordinating through its oxygen, sulfur, and nitrogen atoms. mdpi.com
The synthesis of Zinc(II) bromide complexes with this compound has been achieved, resulting in a complex with the stoichiometry ML2Br2. researchgate.net Infrared spectroscopy studies of this complex indicate that the this compound ligand coordinates to the Zinc(II) ion through the sulfur atom. This is evidenced by a decrease in the C=S stretching frequency and a simultaneous increase in the C-N stretching frequency in the IR spectrum of the complex compared to the free ligand. researchgate.net
Furthermore, dozens of Zinc(II) complexes with 5-morpholinomethyl-2-thiouracil have been prepared using various zinc salts, including chlorides, bromides, iodides, sulfates, and nitrates. researchgate.net These syntheses were typically carried out by mixing a solution of the ligand in 2-propanol with the metal salt in ethanol (B145695) at an elevated temperature. researchgate.net
| Complex System | Coordination Mode of this compound | Geometry | Key Characterization Techniques | Reference |
|---|---|---|---|---|
| Mixed ligand with alanine | Tridentate (O, S, and N) | Octahedral | Elemental analysis, IR, electronic spectra | mdpi.com |
| Zn(II) bromide complex | Monodentate (S) | Not specified | Infrared Spectroscopy | researchgate.net |
| Complexes with 5-morpholinomethyl-2-thiouracil | Not specified | Not specified | General synthetic methods | researchgate.net |
Coordination Chemistry and Ligand Binding Sites (N1, N3, O, S)
The coordination chemistry of this compound is diverse, with the ligand capable of binding to metal ions in several ways. researchgate.net The potential donor atoms for coordination are the nitrogen atoms at positions 1 and 3 (N1, N3), the exocyclic sulfur atom (S), and the exocyclic oxygen atom (O). researchgate.net
The coordination can be monodentate, where the ligand binds through a single donor atom. This can occur without deprotonation or with deprotonation of one of the nitrogen atoms (N1 or N3). researchgate.net Bidentate coordination is also common, where the ligand forms a chelate ring with the metal ion. researchgate.net Furthermore, this compound can act as a bridging ligand, connecting two metal centers. researchgate.net
In the case of the aforementioned Ruthenium(II) complex, trans-[Ru(2TU)(PPh3)2(bipy)]PF6, the coordination is bidentate through the N3 and sulfur atoms. mdpi.com For Zinc(II) complexes, the coordination mode can vary. In the mixed ligand complex with alanine, this compound is tridentate, utilizing O, S, and N atoms. mdpi.com However, in the Zn(II) bromide complex, it acts as a monodentate ligand, binding through the sulfur atom. researchgate.net The crystal structure of a Zinc(II) complex with the derivative 6-amino-2-thiouracil (B86922) shows bidentate chelation through the sulfur atom and the N1 atom. mdpi.com
Pharmacological and Biochemical Mechanisms of Action
Nucleic Acid Metabolism and Interactions
Beyond its role in thyroid function, 2-thiouracil (B1096), as an analog of the natural nucleobase uracil (B121893), can be incorporated into nucleic acids, affecting their structure and function. uchicago.eduuchicago.edu
Incorporation into Nucleic Acids
Studies have demonstrated that this compound can be incorporated into RNA. uchicago.eduuchicago.edu Research using radiolabeled this compound in pea root segments showed its incorporation into different RNA fractions over time. uchicago.edu The label was initially detected in RNA fractions within the first hour, and significant labeling was observed in both RNA and DNA fractions after 25 hours, suggesting that this compound can be metabolized and its components integrated into these nucleic acids. uchicago.eduuchicago.edu The incorporation of this compound-containing nucleosides is a feature of both natural and synthetic nucleic acids. nih.govoup.com For instance, 5-substituted-2-thiouridines are found naturally in the anticodon loop of certain transfer RNAs (tRNAs), where they play a crucial role in regulating the translation process. nih.gov
Base Pairing Specificity in RNA and DNA Duplexes
The substitution of a sulfur atom for an oxygen atom at the C2 position of the uracil ring alters the base-pairing properties of the molecule. nih.govresearchgate.net this compound (s²U) exhibits a preference for pairing with adenosine (B11128) (A) over guanosine (B1672433) (G) in RNA duplexes. nih.govacs.org This enhanced specificity is due to restricted "wobble" pairing with guanine (B1146940). nih.gov The presence of s²U generally enhances the thermodynamic stability of RNA duplexes. nih.govoup.com
Thermodynamic Stability of this compound-containing Duplexes
Differential scanning calorimetry (DSC) and theoretical calculations have been employed to compare the thermodynamic stabilities of duplexes containing this compound with those containing its desulfured product, 4-pyrimidinone. These studies revealed that the replacement of this compound with 4-pyrimidinone significantly diminishes the thermodynamic stability of the resulting duplexes. nih.gov
The stabilizing effect of this compound is not as pronounced in DNA duplexes. In 2'-deoxy-2-thiouridine, the sugar ring preferentially adopts a C2′-endo conformation, similar to the parent deoxyuridine. Consequently, the strength of a 2-thio-thymine-adenine (s2T-A) base pair is virtually identical to that of a standard thymine-adenine (T-A) pair. nih.govsemanticscholar.org
Thermodynamic parameters of duplex formation have been further investigated using isothermal titration calorimetry (ITC) and thermal denaturation experiments. These studies on s2U-containing RNA duplexes indicate that the stabilizing effect of 2-thiouridine (B16713) is primarily entropic in origin. This suggests that the s2U modification preorganizes the single-stranded RNA in a conformation that is favorable for hybridization, thereby reducing the entropic penalty of duplex formation. oup.com
Hydrogen Bonding Interactions
The substitution of the oxygen atom at the C2 position of uracil with a sulfur atom in this compound alters the hydrogen bonding capabilities of the nucleobase. In a standard Watson-Crick base pair with adenine, this compound forms two hydrogen bonds. However, the nature of the acceptor atom at the C2 position influences the strength and geometry of these interactions. nih.govmdpi.com
When pairing with guanine in a wobble interaction, the hydrogen bonding is less effective compared to a standard uracil-guanine wobble pair. Specifically, the interaction between the N(1)H donor of guanine and the sulfur acceptor at the C2 position of this compound is weaker. semanticscholar.orgoup.comoup.com This reduced hydrogen bonding capability with guanine is a key factor in the preferential hybridization of this compound with adenosine. semanticscholar.orgoup.comoup.com
Upon oxidative desulfuration, this compound is converted to 4-pyrimidinone riboside (H2U), which has a different hydrogen bonding donor/acceptor pattern. nih.gov In an interaction with adenine, the H2U-A base pair within an RNA chain is stabilized by only one Watson-Crick isosteric hydrogen bond. nih.gov
Preferential Hybridization with Adenosine vs. Guanosine
A significant characteristic of this compound-containing nucleosides, particularly 2-thiouridines (s2U), is their preferential hybridization with adenosine over guanosine. nih.govnih.govoup.com This preference is a direct consequence of the structural and electronic properties conferred by the sulfur atom at the C2 position.
The enhanced stability of the s2U-Adenosine (A) base pair contributes to this preference. As mentioned previously, the C3′-endo sugar pucker of s2U promotes favorable stacking interactions within an RNA duplex, stabilizing the s2U-A pair. nih.gov In contrast, the wobble pairing of s2U with guanosine (G) is restricted due to less effective hydrogen bonding between the N(1)H donor of guanine and the sulfur acceptor of this compound. semanticscholar.orgoup.comoup.com
This discriminatory ability is important in biological processes such as translation, where 5-substituted-2-thiouridines in the wobble position of tRNAs help to accurately read codons ending in adenosine. nih.govnih.govsemanticscholar.org The presence of s2U enhances the recognition of NNA codons while restricting the misreading of NNG codons. oup.com
Interestingly, the oxidative desulfuration of this compound to 4-pyrimidinone riboside (H2U) reverses this preference. Upon this conversion, the preferential base pairing with adenosine is lost, and instead, H2U preferentially base pairs with guanosine. nih.govoup.com This finding has significant implications for biological processes and in vitro assays where oxidative stress might lead to the desulfuration of this compound. nih.gov
Table 1: Hybridization Preferences of Uracil and its Analogs
| Nucleoside | Preferred Pairing Partner | Relative Stability of A vs. G pairing |
| Uridine (B1682114) (U) | Adenosine (A) | A > G |
| 2-Thiouridine (s2U) | Adenosine (A) | A >> G semanticscholar.orgoup.comoup.com |
| 4-Pyrimidinone riboside (H2U) | Guanosine (G) | G > A nih.govoup.com |
Conversion to Thiouridine and Thio-UMP
In biological systems, this compound can be metabolized into its corresponding nucleoside, 2-thiouridine, and subsequently into the nucleotide, 2-thio-uridine monophosphate (thio-UMP). ebm-journal.orgresearchgate.net This conversion is catalyzed by enzymes involved in the pyrimidine (B1678525) salvage pathway. researchgate.netresearchgate.net
The initial step, the conversion of this compound to 2-thiouridine, can be catalyzed by two enzymes: uridine phosphorylase and thymidine (B127349) phosphorylase. ebm-journal.orgebm-journal.org Once 2-thiouridine is formed, it can be further phosphorylated to thio-UMP by the enzyme uridine kinase. ebm-journal.orgresearchgate.net
An alternative, one-step pathway for the conversion of this compound directly to thio-UMP is catalyzed by UMP pyrophosphorylase. ebm-journal.orgnih.gov
Role of Uridine Phosphorylase and UMP Pyrophosphorylase
Uridine phosphorylase catalyzes the reversible conversion of uracil and ribose-1-phosphate (B8699412) to uridine. uniprot.org This enzyme can also utilize this compound as a substrate, converting it to 2-thiouridine, although it is considered a poor substrate for this reaction. ebm-journal.orgbeilstein-journals.org The activity of uridine phosphorylase has been demonstrated in thyroid tissue from various species. ebm-journal.org
UMP pyrophosphorylase (also known as uracil phosphoribosyltransferase or UPRT) facilitates the conversion of uracil and phosphoribosyl pyrophosphate (PRPP) to UMP. This enzyme can also convert this compound to thio-UMP in a single step. ebm-journal.orgnih.gov However, studies in thyroid tissue have shown that the activity of UMP pyrophosphorylase is either absent or insignificantly low, suggesting it plays a minor role in the metabolism of this compound in this gland. ebm-journal.org In contrast, some methods utilize the expression of UPRT in specific cell types to enable the incorporation of 4-thiouracil (B160184) into RNA for tracking newly transcribed RNA. lexogen.com
Table 2: Enzymes in this compound Metabolism
| Enzyme | Reaction Catalyzed | Role in this compound Metabolism |
| Uridine Phosphorylase | This compound + Ribose-1-phosphate ⇌ 2-Thiouridine + Phosphate (B84403) | Converts this compound to 2-thiouridine. ebm-journal.orgebm-journal.org |
| Thymidine Phosphorylase | This compound + Deoxyribose-1-phosphate ⇌ 2-Deoxy-2-thiouridine + Phosphate | Can convert this compound to its deoxy-nucleoside. ebm-journal.org |
| Uridine Kinase | 2-Thiouridine + ATP → Thio-UMP + ADP | Phosphorylates 2-thiouridine to thio-UMP. ebm-journal.orgresearchgate.net |
| UMP Pyrophosphorylase | This compound + PRPP → Thio-UMP + PPi | Converts this compound directly to thio-UMP. ebm-journal.orgnih.gov |
Enzyme Inhibition Beyond Thyroid Peroxidase
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Beyond its well-established role as an antithyroid agent through the inhibition of thyroid peroxidase, this compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govmedchemexpress.comsigmaaldrich.com It exhibits competitive inhibition with a reported Ki value of 20 μM and is inactive against other NOS isoforms. nih.govmedchemexpress.com
The mechanism of nNOS inhibition by this compound involves interference with the binding of both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (B1682763) (BH4). nih.gov Specifically, this compound antagonizes the BH4-induced dimerization of the nNOS enzyme, a crucial step for its activation. nih.govmedchemexpress.com In the absence of L-arginine and BH4, this compound has been shown to inhibit hydrogen peroxide production by 60%. nih.gov
This selective inhibition of nNOS by this compound and its derivatives, such as 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, presents a novel lead structure for the development of drugs aimed at modulating pathologically aberrant nitric oxide formation. nih.govnih.gov
Cyclin-Dependent Kinase 2A (CDK2A) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Specifically, CDK2, a serine/threonine protein kinase, plays a vital role in the progression from the G1 to the S phase of the cell cycle. nih.govresearchgate.net Consequently, inhibitors of CDK2 are of significant interest as potential anticancer agents.
Recent research has focused on synthesizing and evaluating this compound-5-sulfonamide derivatives as potent CDK2A inhibitors. nih.govnih.gov In one study, a series of these derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells. nih.govnih.govresearchgate.net Notably, compounds 6b, 6d–g, and 7b from this series showed promising anticancer effects and significant inhibition of CDK2A. nih.govnih.gov
The most active compound, 6e , was found to induce cell cycle arrest at different phases in various cancer cell lines: at the G1/S phase in A-2780 cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells. nih.govnih.gov This compound was also shown to indirectly promote cell cycle arrest by increasing the expression of the cell cycle inhibitors p21 and p27. nih.govresearchgate.net Molecular docking studies have supported these findings, indicating a strong binding affinity of these this compound derivatives to the active site of CDK2A, which explains their potent anticancer activity. nih.govresearchgate.net
Table 1: CDK2A Inhibition by this compound Derivatives
| Compound | Anticancer Activity | CDK2A Inhibition | Cell Cycle Arrest |
|---|---|---|---|
| 6b, 6d-g, 7b | Promising | Significant | - |
| 6e | Most Active | Significant | G1/S, S, G2/M phases |
15-Lipoxygenase (15-LOX) Inhibition
15-Lipoxygenase (15-LOX) is an enzyme implicated in the pathogenesis of various inflammatory conditions, neurological diseases like Alzheimer's, and certain types of cancer through its role in the oxidation of arachidonic and linoleic acids. mdpi.com This makes 15-LOX a valuable therapeutic target for developing novel anti-inflammatory and anticancer drugs. mdpi.com
A novel series of this compound-5-sulfonamides were designed and synthesized to explore their potential as 15-LOX inhibitors. mdpi.comnih.gov These compounds, including chalcone (B49325), thiosemicarbazone, pyridine, and thiazole (B1198619) derivatives, were evaluated for their antioxidant and 15-LOX inhibitory activities. mdpi.comnih.gov
Several of these derivatives, namely 5c, 6d, 7d, 9b, 9c, and 9d , exhibited significant radical scavenging activity and potent inhibition of 15-LOX, comparable to the standard quercetin. mdpi.comresearchgate.net The order of 15-LOX inhibitory activity was found to be 9b > 9c > 9d > 9a > 5c > 7d > 6d, highlighting the superior efficacy of the thiazole-containing this compound-5-sulfonamides. mdpi.com Molecular docking studies of compound 9b confirmed its effective binding within the active site of human 15-LOX, providing a structural basis for its potent inhibitory effect. mdpi.comresearchgate.net
Table 2: 15-LOX Inhibitory Activity of this compound Derivatives
| Compound | Derivative Type | 15-LOX Inhibition Potency |
|---|---|---|
| 9b | Thiazole | Highest |
| 9c | Thiazole | High |
| 9d | Thiazole | High |
| 9a | Thiazole | Moderate |
| 5c | Thiosemicarbazone | Moderate |
| 7d | Pyridine | Moderate |
| 6d | Pyridine | Moderate |
Carbonic Anhydrase Inhibition (for derivatives)
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes. mdpi.com Certain isoforms, particularly CA IX and CA XII, are tumor-associated and are considered important targets for cancer therapy. Novel benzenesulfonamide (B165840) derivatives linked to functionalized thiouracils have been synthesized and evaluated as CA inhibitors. nih.gov
These conjugate compounds demonstrated potent inhibitory activity against four CA isoforms (CA I, II, IX, and XII) in the nanomolar range. nih.gov For instance, compound 10d was more than twice as potent as the reference drug acetazolamide (B1664987) (AAZ) against CA II, with Ki values of 5.65 nM and 12 nM, respectively. nih.gov Furthermore, compounds 10d and 20 showed strong inhibition of the tumor-associated CA IX, with Ki values of 18.1 nM and 14.2 nM. nih.gov
A key finding was the preferential selectivity of most of these synthesized derivatives for the tumor-related isoforms CA IX and CA XII over the cytosolic CA I and CA II. nih.gov For example, compounds 11a and 20 exhibited high selectivity for CA IX over CA II. nih.gov Molecular docking simulations revealed that the sulfonamide group of these compounds binds to the zinc ion in the active site of the CAs, while the substituted thiouracil tail interacts with surrounding hydrophobic and hydrophilic residues, contributing to their potent and selective inhibition. nih.gov
Table 3: Carbonic Anhydrase Inhibition by this compound Derivatives
| Compound | Target Isoform | Inhibition (Ki) | Selectivity |
|---|---|---|---|
| 10d | CA II | 5.65 nM | - |
| 10d | CA IX | 18.1 nM | - |
| 20 | CA IX | 14.2 nM | High for CA IX over CA II |
| 11a | CA IX | - | High for CA IX over CA II |
| 10c, 10d, 11b, 11c, 20 | CA XII | 4.18-4.8 nM | High for CA XII over CA II |
C-kit Protein Tyrosine Kinase (PTK) Inhibition (for derivatives)
The c-kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for normal hematopoiesis and is implicated in the development of various cancers. nih.govnih.gov Inhibition of c-kit PTK is a validated strategy for cancer treatment. nih.govnih.gov
In this context, novel this compound sulfonamide derivatives have been synthesized and their anticancer activity evaluated, with molecular docking studies performed on the active site of c-kit PTK. pharmacophorejournal.com A series of these compounds (3-13 ) were tested against breast (MCF7) and colon (CaCo-2) cancer cell lines. pharmacophorejournal.com Most of the tested compounds showed activity against both cell lines. pharmacophorejournal.com
Compound 9 emerged as the most potent derivative, with IC50 values of 2.82 and 2.92 µg/mL against CaCo-2 and MCF7 cell lines, respectively. pharmacophorejournal.com Molecular docking studies of the most active compounds showed that they fit well into the active site of c-kit tyrosine kinase, with fitness scores ranging from 65.13±0.17 to 69.55±0.39 KJ/mol. pharmacophorejournal.com The most active compound, 9 , also exhibited the highest fitness score (69.55±0.39 KJ/mol), suggesting a strong interaction with the enzyme. pharmacophorejournal.com
Table 4: C-kit PTK Inhibition by this compound Derivatives
| Compound | Target Cell Line | IC50 | Molecular Docking Fitness Score (KJ/mol) |
|---|---|---|---|
| 9 | CaCo-2 | 2.82 µg/mL | 69.55±0.39 |
| 9 | MCF7 | 2.92 µg/mL | 69.55±0.39 |
| 3-13 | - | - | 65.13±0.17 to 69.55±0.39 |
Antithyroid Activity
This compound and its derivatives are recognized for their potent antithyroid effects. chemicalbook.com These compounds interfere with the synthesis of thyroid hormones, making them historically significant in the management of thyroid disorders. hubbry.com
Historically, this compound was a cornerstone in the treatment of hyperthyroidism, a condition characterized by an overactive thyroid gland, and Graves' disease, an autoimmune disorder that is the most common cause of hyperthyroidism. hubbry.commayoclinic.org First used for this purpose in 1943 by Edwin Astwood, thiouracil-based drugs function by inhibiting the enzyme thyroid peroxidase. hubbry.com This enzyme is essential for the incorporation of iodine into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4. hubbry.comgdatf.org By blocking this process, this compound and its more clinically utilized derivative, propylthiouracil (B1679721) (PTU), effectively reduce the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism. hubbry.commayoclinic.orggdatf.org While newer and safer drugs have largely replaced its direct use, the foundational mechanism of this compound derivatives continues to be relevant in antithyroid therapy. hubbry.com
Anticancer and Cytotoxic Properties
Beyond its effects on the thyroid, this compound and its synthetic derivatives have demonstrated significant potential as anticancer and cytotoxic agents. chemicalbook.commdpi.compharmacophorejournal.compharmacophorejournal.com These compounds are of considerable interest in drug discovery due to their structural similarity to pyrimidine bases involved in the formation of nucleic acids. nih.gov
Derivatives of this compound have shown the ability to inhibit the growth and proliferation of various human cancer cell lines. Studies have reported the cytotoxic effects of novel this compound-5-sulfonamide derivatives against a panel of cancer cells, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. mdpi.comnih.gov For instance, certain S-alkylation and N3-alkylation derivatives of thiouracil have been identified as novel cytotoxic agents. pharmacophorejournal.com Research has demonstrated that these compounds can exhibit potent growth inhibitory activity, in some cases exceeding the efficacy of the established anticancer drug 5-fluorouracil (B62378) (5-FU) against specific cell lines. pharmacophorejournal.com
Table 1: Cytotoxic Activity of a this compound Derivative (Compound 6e) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A-2780 | Ovarian | Data not specified |
| HT-29 | Colon | Data not specified |
| MCF-7 | Breast | Data not specified |
| HepG2 | Liver | Data not specified |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data derived from studies on this compound-5-sulfonamide derivatives. mdpi.comnih.gov
A key mechanism underlying the anticancer properties of this compound derivatives is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints. This disruption prevents cancer cells from progressing through the cycle of division and proliferation. nih.gov
Certain this compound derivatives have been shown to induce cell cycle arrest at the G1/S transition point. nih.gov This phase is a critical checkpoint that controls the commitment of a cell to replicate its DNA. For example, flow cytometric analysis of the this compound-5-sulfonamide derivative, compound 6e, revealed a significant cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells. nih.gov The induction of G1/S phase arrest provides an opportunity for cellular repair mechanisms or can trigger apoptosis (programmed cell death). frontiersin.orgnih.gov
In addition to G1/S arrest, this compound derivatives can also halt cell cycle progression during the S phase, the period of DNA synthesis. nih.gov The same study that demonstrated G1/S arrest in ovarian cancer cells also found that compound 6e induced S phase arrest in both HT-29 colon cancer cells and MCF-7 breast cancer cells. nih.gov This indicates that the specific effect on the cell cycle can be cell-type dependent. By blocking DNA replication, these compounds effectively inhibit the proliferation of cancer cells.
Table 2: Cell Cycle Arrest Induced by this compound Derivative (Compound 6e) in Different Cancer Cell Lines
| Cell Line | Cancer Type | Cell Cycle Phase of Arrest |
| A-2780 | Ovarian | G1/S Phase |
| HT-29 | Colon | S Phase |
| MCF-7 | Breast | S Phase |
| HepG2 | Liver | G2/M Phase |
Data based on flow cytometric analysis of cells treated with compound 6e. nih.gov
Induction of Cell Cycle Arrest
G2/M Phase Arrest
Certain derivatives of this compound have been shown to interfere with the cell cycle, a critical process for cancer cell proliferation. One specific this compound-5-sulfonamide derivative, compound 6e, was observed to cause cell growth arrest at the G2/M phase in the HepG2 liver cancer cell line. nih.govmdpi.com This arrest at the G2/M checkpoint indicates that the compound prevents the cell from entering mitosis, a crucial step for cell division. nih.gov The mechanism behind this arrest is linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com Similarly, other pyrimidine derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase in HCT-116 colorectal carcinoma cells. ekb.eg This interruption of the cell division process is a key strategy in cancer therapy. frontiersin.org
Stimulation of Apoptotic Cell Death
This compound derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a primary mechanism for eliminating cancerous cells. frontiersin.org One study on a this compound-5-sulfonamide derivative (compound 6e) confirmed its ability to stimulate the apoptotic death of all tested cancer cells, including A-2780, HT-29, MCF-7, and HepG2 lines. nih.govmdpi.com The induction of apoptosis was verified by staining with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells. mdpi.com The results showed that the derivative amplified the percentage of cells in both early and late stages of apoptosis. mdpi.com
Further research into novel thiouracil-fused heterocyclic compounds demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov These compounds were found to significantly boost the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An increased Bax/Bcl-2 ratio is a key indicator of the intrinsic pathway of apoptosis. nih.gov Similarly, Ru(II) complexes containing this compound derivatives trigger caspase-mediated apoptosis in human acute promyelocytic leukemia cells. researchgate.net These complexes were shown to increase phosphatidylserine exposure, activate caspases-3, -8, and -9, and cause a loss of mitochondrial transmembrane potential, all hallmarks of apoptosis. researchgate.netresearchgate.net The process of apoptosis involves distinct pathways, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which can be triggered by various stimuli, including DNA damage or specific ligands binding to cell surface receptors. nih.govnih.govmdpi.com
Activity Against Specific Cancer Cell Lines (e.g., A-2780, HT-29, MCF-7, HepG2, CaCo-2)
Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines.
A-2780 (Ovarian Cancer): A series of this compound-5-sulfonamide derivatives demonstrated promising anticancer activity against the A-2780 ovarian cancer cell line. nih.govmdpi.com A chalcone derivative also showed it could suppress cell viability and induce G2/M phase arrest and apoptosis in A2780 cells. mdpi.com
HT-29 (Colon Cancer): The same this compound-5-sulfonamide derivatives were also effective against the HT-29 colon cancer cell line. nih.govmdpi.com
MCF-7 (Breast Cancer): Significant activity was observed for this compound derivatives against the MCF-7 breast cancer cell line. nih.govmdpi.com One particular thiouracil-fused heterocyclic compound (compound 17) showed high anticancer activity, recording a half-maximal inhibitory concentration (IC50) value of 56.712 μg/mL. nih.gov Another study found that gold nanoparticles functionalized with this compound enhanced its antiproliferative activity in the MDA-MB-231 breast cancer cell line. nih.gov
HepG2 (Liver Cancer): this compound-5-sulfonamide derivatives displayed cytotoxic effects against the HepG2 liver cancer cell line. nih.govmdpi.com Ru(II)-based complexes containing this compound derivatives also showed potent cytotoxic effects on HepG2 cells, suppressing the liver cancer stem cells. researchgate.netnih.gov These complexes were found to inhibit tumor progression in mice with HepG2 cell xenografts. nih.gov Other metal complexes have also shown that their cytotoxic activities on HepG2 cells resulted in IC50 values lower than the standard drug. preprints.org
CaCo-2 (Colon Cancer): A novel series of this compound sulfonamide derivatives were tested for their anti-cancer activity against the CaCo-2 colon cancer cell line. pharmacophorejournal.com Most of the tested compounds were active, with compound 9 being the most potent, showing an IC50 value of 2.82 µg/mL. pharmacophorejournal.com Other studies have also investigated the anticancer potential of various compounds against the Caco-2 cell line. uni-hannover.detums.ac.ir
| Compound Type | Cell Line | Activity | IC50 Value |
| This compound Sulfonamide (Cmpd 9) | CaCo-2 (Colon) | Potent Cytotoxicity | 2.82 µg/mL |
| Thiouracil-fused Heterocycle (Cmpd 17) | MCF-7 (Breast) | Anticancer Activity | 56.712 μg/mL |
| This compound-5-sulfonamides | A-2780 (Ovarian) | Promising Anticancer Activity | Not specified |
| This compound-5-sulfonamides | HT-29 (Colon) | Promising Anticancer Activity | Not specified |
| Ru(II)-based complexes | HepG2 (Liver) | Potent Cytotoxic Effects | Not specified |
Selective Targeting of Melanotic Melanoma
This compound and its derivatives exhibit a remarkable affinity for melanin-producing tissues, making them promising candidates for the selective targeting of melanotic melanoma. nih.gov This selectivity is based on the compound's ability to be incorporated into the melanin (B1238610) biosynthesis pathway. nih.govnih.gov The mechanism involves the covalent binding of this compound to dopaquinone, an intermediate generated during the enzymatic oxidation of tyrosine by tyrosinase, a key enzyme in melanin production. nih.gov This reaction leads to the formation of a 6-S-thiouracildopa adduct, effectively trapping the compound within the melanin-producing cells. nih.gov
Studies using radiolabeled this compound have confirmed its selective accumulation in melanoma tumors growing in mice. nih.gov A high concentration of radioactivity was found in lung metastases of B16 murine melanoma compared to normal tissues, demonstrating the specific uptake of the compound by these pigmented cancer cells. capes.gov.br This targeted accumulation offers a significant advantage for developing therapies that can specifically attack melanoma cells while minimizing damage to healthy tissues. rsc.org
Potential as Antileukemic Agents (metal complexes)
Metal complexes of this compound derivatives have emerged as potential therapeutic agents for leukemia. Ruthenium(II) complexes incorporating 6-methyl-2-thiouracil, in particular, have demonstrated promise as innovative antileukemic drug candidates. preprints.orgpreprints.org In vitro studies on human acute promyelocytic leukemia (HL-60) cells showed that these Ru(II) complexes displayed potent and selective cytotoxicity. researchgate.net
The mechanism of action involves the reduction of cell proliferation and the induction of caspase-mediated apoptosis. researchgate.net These complexes were also found to cause DNA double-strand breaks. researchgate.net Further investigations into their cytotoxic potential against various tumor cell lines, including human promyelocytic leukemia (HL-60) and human chronic myeloid leukemia (K562), have positioned them as promising candidates for new anticancer agents. preprints.org The palladium(II) complex of 6-propyl-2-thiouracil has also shown a strong inhibitory effect on cancer cell proliferation. researchgate.netnih.gov
Antimicrobial Activity
This compound and its derivatives, particularly when complexed with metal ions, exhibit a broad spectrum of antimicrobial activity. mdpi.comresearchgate.net These compounds have been screened in vitro against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. preprints.orgresearchgate.net The formation of metal complexes often enhances the antimicrobial properties of the parent this compound ligand. researchgate.net For instance, the introduction of Cu(II) has been shown to enhance the antimicrobial activity of 6-methyl-2-thiouracil against various test microorganisms. mdpi.com Metal complexes involving nickel, copper, and manganese with mixed ligands of this compound and hydroxyquinolines have also demonstrated significant antimicrobial activity. benthamdirect.comresearchgate.net
Bactericidal Activity
The antimicrobial properties of this compound derivatives and their metal complexes include bactericidal (bacteria-killing) effects. mdpi.compreprints.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a manganese complex of this compound and 8-hydroxyquinoline (B1678124) exhibited good antimicrobial activity against a range of bacteria. benthamdirect.com Similarly, the Cu(II) complex with 6-methyl-2-thiouracil was found to be active against all tested microorganisms. mdpi.com The biological activities of these metal complexes are varied, with some demonstrating clear bactericidal and fungicidal properties. researchgate.net
Against Gram-Positive Bacteria
Numerous studies have highlighted the efficacy of this compound derivatives against various Gram-positive bacterial strains, including notorious pathogens like Staphylococcus aureus and its methicillin-resistant variant (MRSA).
A series of novel thiouracil derivatives containing an acyl thiourea (B124793) moiety were synthesized and evaluated for their antibacterial activities. Several of these compounds exhibited promising activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. Specifically, compounds 7c , 7m , 7u , and 7v from this series showed significant antibacterial potential. Further investigation into their mechanism revealed that compounds 7c and 7u had higher inhibitory activities against SecA ATPase than the lead compound.
Another study focused on thiouracil derivatives incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety. At a concentration of 50 µg/mL, compound 12d from this series demonstrated potent and broad-spectrum inhibitory activity, achieving 100% inhibition against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis, which was comparable to the control drug, norfloxacin.
Furthermore, a thiourea derivative, TD4 , showed potent activity against several Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against MRSA (ATCC 43300), 4 µg/mL against vancomycin-intermediate-resistant S. aureus Mu50, 8 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE), and 4 µg/mL against Enterococcus faecalis (ATCC 29212). nih.gov Clinical isolates of MRSA and vancomycin-resistant enterococci were also susceptible, with MICs ranging from 8–16 µg/mL. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| TD4 | Staphylococcus aureus (MRSA, ATCC 43300) | 8 | nih.gov |
| TD4 | Staphylococcus aureus (Mu50, VISA) | 4 | nih.gov |
| TD4 | Staphylococcus epidermidis (MRSE) | 8 | nih.gov |
| TD4 | Enterococcus faecalis (ATCC 29212) | 4 | nih.gov |
| TD4 | MRSA (Clinical Isolates) | 8-16 | nih.gov |
| TD4 | Vancomycin-Resistant Enterococci | 8-16 | nih.gov |
| Derivative 12d | Staphylococcus aureus | <50 (100% inhibition) | researchgate.net |
| Derivative 12d | Bacillus subtilis | <50 (100% inhibition) | researchgate.net |
| Derivative 12d | Bacillus amyloliquefaciens | <50 (100% inhibition) | researchgate.net |
Against Gram-Negative Bacteria
While often more potent against Gram-positive bacteria, some this compound derivatives have also demonstrated activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. The outer membrane of Gram-negative bacteria typically presents a significant barrier to many antibacterial agents, making these findings particularly noteworthy.
In a study evaluating 6-aryl-5-cyano-2-thiouracil derivatives, compounds 3a and 3b were found to be active against Pseudomonas aeruginosa and E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov This indicates that specific structural modifications to the this compound core can overcome the resistance mechanisms of Gram-negative bacteria.
However, it is also common for thiouracil derivatives to show selective activity. For instance, the thiourea derivative TD4 , which was highly effective against Gram-positive bacteria, displayed no significant antibacterial activity against Gram-negative bacteria, with MIC values exceeding 256 µg/mL. nih.gov This highlights the structural specificity required for broad-spectrum activity.
Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3a | Pseudomonas aeruginosa | 12.5 | nih.gov |
| 3a | Escherichia coli | 12.5 | nih.gov |
| 3b | Pseudomonas aeruginosa | 12.5 | nih.gov |
| 3b | Escherichia coli | 12.5 | nih.gov |
| TD4 | Gram-Negative Bacteria | >256 | nih.gov |
Fungicidal Activity
The antifungal potential of this compound derivatives has been explored against various pathogenic fungi. Research has shown that these compounds can inhibit the growth of clinically relevant fungal species.
In an evaluation of 6-aryl-5-cyano-2-thiouracil derivatives, several compounds, specifically 3j-n and 7a,b , were identified as potent agents against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov Another study investigating new this compound-5-sulphonamide derivatives also reported on their biological effects, which included antifungal activity. semanticscholar.org
Metal complexes of this compound derivatives have also been investigated for their antimicrobial properties. Copper(II) complexes, in particular, have demonstrated notable antifungal activities. nih.gov While specific MIC values are not always detailed in broader screening studies, the consistent observation of antifungal effects underscores the potential of the this compound scaffold in the development of new fungicidal agents.
Table 3: Fungicidal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 3j-n | Aspergillus fumigatus | Potent | nih.gov |
| 3j-n | Trichophyton mentagrophytes | Potent | nih.gov |
| 7a,b | Aspergillus fumigatus | Potent | nih.gov |
| 7a,b | Trichophyton mentagrophytes | Potent | nih.gov |
Antiviral Activity
The structural similarity of this compound to natural pyrimidines makes it a prime candidate for the development of antiviral agents that can interfere with viral nucleic acid replication. Research has demonstrated the potential of this compound derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).
Anti-HIV Activity
Derivatives of this compound have been synthesized and evaluated as inhibitors of HIV, primarily targeting the reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.
In one study, novel 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl) nucleoside analogs were synthesized. The thymine (B56734) analog (1b ) and the cytosine analog (2 ) exhibited potent anti-HIV-1 activity with IC₅₀ values of 86 nM and 1.34 nM, respectively, without significant cytotoxicity. Compound 2 was found to be 35 times more potent than the established anti-HIV drug AZT against the wild-type virus and maintained its nanomolar activity against resistant strains.
Table 4: Anti-HIV-1 Activity of this compound Nucleoside Analogs
| Compound | Virus Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1b (Thymine analog) | HIV-1 (Wild-type) | 86 | |
| 2 (Cytosine analog) | HIV-1 (Wild-type) | 1.34 | |
| 2 (Cytosine analog) | HIV-1 (K101E mutant) | 1.52 | |
| 2 (Cytosine analog) | HIV-1 (RTMDR mutant) | 1.45 | |
| AZT (Reference) | HIV-1 (Wild-type) | 47 |
Anti-HCV Activity
The Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) is a key enzyme in the viral replication cycle and a primary target for antiviral drug development. Nucleoside and nucleotide inhibitors that mimic natural substrates are a major class of drugs targeting NS5B. While the development of various nucleoside analogs as HCV inhibitors is an active area of research, specific studies detailing the anti-HCV activity and IC₅₀ values of this compound derivatives are not extensively available in the public domain. The general strategy involves designing nucleoside analogs that, once triphosphorylated within the cell, are incorporated by the NS5B polymerase into the growing RNA chain, leading to chain termination and inhibition of viral replication. Further research is required to specifically elucidate the potential of this compound-based nucleosides as direct-acting antiviral agents against HCV.
Potential as Anti-SARS-CoV-2 Agents
In the wake of the COVID-19 pandemic, significant research efforts have been directed towards identifying effective antiviral agents against SARS-CoV-2. The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of the virus and a prime target for antiviral therapies.
A study focused on the design and synthesis of hybrid thiouracil–coumarin (B35378) analogues (HTCAs) as potential SARS-CoV-2 inhibitors. The in vitro results confirmed that several of these compounds inhibited the replication of SARS-CoV-2. Specifically, compounds 5d , 5e , 5f , and 5i demonstrated EC₅₀ values of 14.3 ± 0.14 µM, 6.59 ± 0.28 µM, 86.3 ± 1.45 µM, and 124 ± 2.38 µM, respectively. Furthermore, some of these hybrid molecules showed activity against SARS-CoV-2 variants and the human coronavirus 229E, with minimal to no toxicity to the host cells.
Table 5: Anti-SARS-CoV-2 Activity of Hybrid Thiouracil–Coumarin Analogues (HTCAs)
| Compound | Virus | EC₅₀ (µM) | Reference |
|---|---|---|---|
| 5d | SARS-CoV-2 | 14.3 ± 0.14 | |
| 5e | SARS-CoV-2 | 6.59 ± 0.28 | |
| 5f | SARS-CoV-2 | 86.3 ± 1.45 | |
| 5i | SARS-CoV-2 | 124 ± 2.38 |
Antioxidant Properties
Research into this compound and its derivatives has revealed significant antioxidant capabilities. These properties are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The antioxidant potential of a series of novel this compound-5-Sulfonamide derivatives has been systematically evaluated through various in vitro assays, demonstrating their efficacy in scavenging different types of reactive oxygen species. mdpi.com
The capacity of this compound derivatives to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is a key indicator of their antioxidant potential. The mechanism involves the donation of a hydrogen atom or an electron to the DPPH radical, which is observed as a change in color of the solution. mdpi.com A study evaluating twenty-two this compound-5-Sulfonamide derivatives found that twenty of them exhibited moderate to potent radical scavenging activity, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 7.55 to 80.0 µg/mL. mdpi.com
Particularly potent activity was noted in derivatives containing thiazole and thiosemicarbazone moieties. For instance, derivatives designated as 9d, 9c, and 5c showed remarkable DPPH scavenging abilities with IC₅₀ values of 7.55 ± 1.70 µg/mL, 10.0 ± 0.83 µg/mL, and 9.0 ± 1.10 µg/mL, respectively. These values are comparable or superior to the standard antioxidant, Ascorbic Acid, which had an IC₅₀ of 12.80 ± 0.90 µg/mL in the same study. mdpi.com The potent activity of these compounds is attributed to the electron-donating capacity of the thiazole heterocycle and the hydrogen-donating ability of the C=S and free NH groups in the thiosemicarbazone derivatives. mdpi.com
Table 1: DPPH Radical Scavenging Activity of Selected this compound Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 9d | 7.55 ± 1.70 |
| 5c | 9.0 ± 1.10 |
| 9c | 10.0 ± 0.83 |
| 9b | 11.9 ± 1.40 |
| 5b | 14.00 ± 0.22 |
| Ascorbic Acid (Standard) | 12.80 ± 0.90 |
IC₅₀ represents the concentration required to cause 50% inhibition. A lower IC₅₀ value indicates greater antioxidant activity. Data sourced from Ahmed, N. M., et al. (2023). mdpi.com
Hydrogen peroxide (H₂O₂) is a non-radical reactive oxygen species that can cause significant damage to biological systems by generating highly reactive hydroxyl radicals. The ability to scavenge H₂O₂ is therefore an important aspect of antioxidant defense. mdpi.com Several this compound derivatives have demonstrated significant efficacy in this regard.
In comparative studies, thiazole this compound derivatives (9a–d) showed higher H₂O₂ scavenging potential than their chalcone counterparts (4a–d). The most potent among the tested compounds was thiazole this compound derivative 9d, which exhibited an IC₅₀ value of 15.0 µg/mL. This was approximately 1.8 times more effective than the standard antioxidant, Ascorbic Acid (IC₅₀ = 23.0 µg/mL). Other derivatives, such as aminopyridines (7a-d) and pyridones (6a-d), also displayed H₂O₂ scavenging activity comparable to Ascorbic Acid. mdpi.com
Table 2: Hydrogen Peroxide Scavenging Activity of Selected this compound Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 9d | 15.0 |
| 7d | 23.9 ± 1.34 |
| 7c | 24.0 ± 1.40 |
| 7b | 25.0 ± 1.35 |
| 7a | 26.0 ± 1.28 |
| Ascorbic Acid (Standard) | 23.0 |
IC₅₀ represents the concentration required to cause 50% inhibition. A lower IC₅₀ value indicates greater antioxidant activity. Data sourced from Ahmed, N. M., et al. (2023). mdpi.com
Lipid peroxidation is a destructive chain reaction initiated by free radicals that leads to the oxidative degradation of lipids, causing cell membrane damage. The inhibition of this process is a critical function of antioxidants. mdpi.com The ability of this compound-5-Sulfonamide derivatives to inhibit microsomal lipid peroxidation has confirmed their significant antioxidant potential.
Thiazole-containing derivatives again showed pronounced activity. Compounds 9a–d were found to be more potent inhibitors of lipid peroxidation than the standard, Ascorbic Acid. The IC₅₀ values for compounds 9a-d ranged from 20.0 ± 1.56 µg/mL to 22.0 ± 1.40 µg/mL, all of which were superior to Ascorbic Acid's IC₅₀ of 36.0 ± 1.30 µg/mL. In contrast, aminopyridine derivatives (7a–d) showed activity that was nearly equivalent to that of Ascorbic Acid. mdpi.com
Table 3: Lipid Peroxidation Inhibition by Selected this compound Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 9c / 9d | 20.0 ± 1.56 |
| 9b | 20.5 ± 1.48 |
| 9a | 21.0 ± 1.45 |
| 7d | 36.4 ± 1.33 |
| Ascorbic Acid (Standard) | 36.0 ± 1.30 |
IC₅₀ represents the concentration required to cause 50% inhibition. A lower IC₅₀ value indicates greater antioxidant activity. Data sourced from Ahmed, N. M., et al. (2023). mdpi.com
Other Biological Activities
The role of this compound in the stimulation of hematopoiesis (the formation of blood cellular components) is not supported by current scientific literature. In contrast, research on closely related antithyroid compounds, such as Propylthiouracil and Methylthiouracil, has indicated potential for adverse hematopoietic effects, including bone marrow suppression which leads to defective hematopoiesis.
Certain derivatives of this compound have been investigated for their role in tissue repair. Specifically, Methylthiouracil, a related compound, is used as an active ingredient in topical ointments designed to accelerate the healing of wounds. researchgate.net These formulations are reported to stimulate regeneration processes by promoting the activity of cells in the basal and suprabasal layers of the skin, thereby supporting their rejuvenation. researchgate.net The application of such ointments is intended to hasten wound healing, exert an anti-inflammatory effect, and improve metabolic processes at the site of injury. researchgate.net
Biological Activities and Therapeutic Potential of 2 Thiouracil
3 Increased Resistance to Infection
While this compound and its derivatives are well-documented for their direct antimicrobial properties against various bacteria and fungi, their role in modulating the host's immune system to increase resistance to infection is an area of ongoing investigation. The primary mechanism of action in this regard is often linked to the compound's ability to interfere with microbial growth and viability, thereby reducing the pathogen load and allowing the host's immune system to mount a more effective response.
Some studies have explored the immunostimulatory effects of related compounds. For instance, research on uracil-5-sulfonamide derivatives, which are structurally similar to this compound derivatives, has shown potential in stimulating an immune response. In one study, the hemolymph from Biomphalaria alexandrina snails pre-treated with certain uracil-5-sulfonamide derivatives demonstrated an ability to induce a protective immune response against Schistosoma mansoni infection in mice. nih.govkoreascience.kr This suggests that while the direct action is on the snail, the modified hemolymph can trigger an immune response in the mammalian host. nih.govkoreascience.kr This indirect immunomodulatory effect highlights a potential avenue for this compound derivatives, though more direct research is needed to substantiate their role in enhancing host resistance to a broad range of infections.
4 Anti-arthritic Agents (metal complexes)
The therapeutic potential of this compound has been significantly expanded through its use as a ligand in the formation of metal complexes. These complexes have shown promise as anti-arthritic agents. The coordination of metal ions with this compound and its derivatives can lead to compounds with enhanced biological activity compared to the free ligand.
While the precise mechanisms are still under investigation, it is believed that these complexes may interfere with inflammatory pathways. The varied coordination possibilities of the this compound scaffold allow for the synthesis of a wide range of metal complexes with different metals, such as copper, zinc, and cobalt, each potentially having unique therapeutic properties.
5 Molluscicidal Activity
Derivatives of this compound have been investigated for their potential to control mollusk populations, particularly snails that act as intermediate hosts for parasites such as Schistosoma mansoni. The focus of this research has been on synthesizing compounds that are lethal to these snails, thereby interrupting the parasite's life cycle.
Specifically, N-p-substituted phenyl uracil-5-sulfonamide derivatives have been synthesized and evaluated as molluscicides against Biomphalaria alexandrina snails. nih.govkoreascience.kr These studies are pertinent as the uracil-5-sulfonamide scaffold can be derived from a this compound precursor. In these investigations, the lethal concentration 50 (LC50), which is the concentration of the compound required to kill 50% of the snail population within a specific timeframe, was determined for several derivatives.
Molluscicidal Activity of Uracil-5-Sulfonamide Derivatives against Biomphalaria alexandrina
| Compound | LC50 (ppm) | Exposure Time |
|---|---|---|
| Compound 4a | 50 | 24 hours |
| Compound 10a | 100 | 24 hours |
| Compound 10b | 200 | 24 hours |
| Compound 4b | 50 | 24 hours |
Data sourced from studies on uracil-5-sulfonamide derivatives, which are structurally related to this compound derivatives. nih.govkoreascience.kr
These findings indicate that specific substitutions on the uracil (B121893) ring structure can yield potent molluscicidal agents. The effectiveness of these compounds underscores the potential for developing targeted this compound derivatives for schistosomiasis control.
6 Anti-leishmanial Activity
The search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, has led to the investigation of various heterocyclic compounds, including those derived from or related to this compound. The core thiourea (B124793) structure within this compound is a key pharmacophore that has been explored in the design of anti-leishmanial drugs.
Research has shown that thiourea derivatives can exhibit significant in vitro potency against various Leishmania species, including L. major, L. tropica, and L. donovani. nih.gov For instance, certain synthesized thiourea derivatives demonstrated significant activity against the promastigote forms of these parasites, with IC50 values (the concentration required to inhibit 50% of the parasite's growth) in the low submicromolar range. nih.gov One particular compound showed high activity against the amastigote form of L. major, which is the clinically relevant stage within the human host. nih.gov
In Vitro Anti-leishmanial Activity of Selected Thiourea Derivatives
| Compound | Target Species | Target Stage | IC50 (µM) |
|---|---|---|---|
| Compound 4g | L. major | Amastigote | Low submicromolar |
| Compound 20a | L. major, L. tropica, L. donovani | Promastigote | Low submicromolar |
| Compound 20b | L. major, L. tropica, L. donovani | Promastigote | Low submicromolar |
Data represents findings from studies on thiourea derivatives, a class of compounds to which this compound belongs. nih.gov
The mechanism of action for these compounds is thought to involve the inhibition of essential parasite enzymes, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are crucial for parasite survival. nih.gov The promising results from these studies suggest that the this compound scaffold is a valuable starting point for the development of novel anti-leishmanial drugs.
Preclinical Studies and Toxicological Considerations
In Vitro Toxicity Assessments
In vitro studies are fundamental in the initial toxicological screening of chemical compounds. For 2-Thiouracil (B1096) and its derivatives, these laboratory-based assessments provide crucial data on their potential cytotoxic effects at a cellular level before advancing to whole-organism models.
A critical parameter in the preclinical evaluation of potential anticancer agents is the selectivity index (SI). This index quantifies the differential toxicity of a compound, comparing its effect on cancer cells to its effect on normal, healthy cells. An SI value greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells, indicating a potential therapeutic window. mdpi.com
Studies on various derivatives of this compound have demonstrated their selective cytotoxicity. For instance, novel this compound-5-sulfonamide derivatives were evaluated for their cytotoxic activity against several human cancer cell lines and compared against the normal human cell line WI38. nih.govresearchgate.net Several of these compounds exhibited promising selectivity. Notably, compound 6e (bearing a 2,3-dichlorophenyl group) showed the highest selectivity towards MCF-7 breast cancer cells and HT-29 colon cancer cells. nih.govresearchgate.net
Similarly, a gold(I) complex incorporating this compound, named 2-thiouracilato(triphenylphosphine)gold(I) , was tested against lung (NCI-H460), colon (HT29), and leukemia (K-562) tumor cell lines, as well as a normal cell line (HaCat). researchgate.net This complex displayed high selectivity, particularly against the leukemia cell line, with a selectivity index of 24.4, which was superior to the conventional chemotherapy drug doxorubicin (B1662922) in this specific cell line. researchgate.net
In another study, Ruthenium(II) complexes with 6-methyl-2-thiouracil were assessed for their cytotoxic effects on a panel of seven cancer cell lines and two non-cancer cell lines (human lung fibroblast and peripheral blood mononuclear cells). nih.gov The parent ligand, 6-methyl-2-thiouracil, was not cytotoxic at the tested concentrations. However, the ruthenium complexes demonstrated potent and selective cytotoxicity against myeloid leukemia cell lines (HL-60 and K-562). nih.gov
Table 1: Selectivity Index (SI) of this compound Derivatives in Cancer vs. Normal Cells
| Compound | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| This compound-5-sulfonamide (Compound 6e) | MCF-7 (Breast) | WI38 | 36.05 | nih.govresearchgate.net |
| This compound-5-sulfonamide (Compound 6e) | HT-29 (Colon) | WI38 | 34.40 | nih.govresearchgate.net |
| 2-thiouracilato(triphenylphosphine)gold(I) | K-562 (Leukemia) | HaCat | 24.4 | researchgate.net |
| cis-[Ru(6m2tu)2(PPh3)2] (Complex 1) | HL-60 (Leukemia) | MRC-5 | >571 | nih.gov |
| cis-[Ru(6m2tu)2(PPh3)2] (Complex 1) | K-562 (Leukemia) | MRC-5 | 2.88 | nih.gov |
In Vivo Preclinical Models
Following in vitro assessments, in vivo models are employed to understand a compound's behavior and toxicity in a complex, living system.
Rodent models, such as mice and rats, are standard in preclinical toxicology for evaluating the pharmacokinetics (absorption, distribution, metabolism, and excretion) and systemic toxicity of new chemical entities. bienta.netnih.gov For thiouracil derivatives, these models are crucial for predicting human pharmacokinetics.
A study on PF-06282999 , a thiouracil derivative, investigated its pharmacokinetic profile in preclinical species. researchgate.net The compound exhibited low to moderate plasma clearance and good oral bioavailability. Concerns regarding the bioactivation of the thiouracil structure into reactive metabolites in the liver were mitigated by the compound's physicochemical properties, which favor elimination through non-metabolic pathways. researchgate.net Projections from these animal studies suggested that renal clearance would be the primary elimination route in humans. researchgate.net
The zebrafish (Danio rerio) embryo has become a valuable in vivo model for assessing developmental toxicity due to its rapid external development, transparency, and physiological similarities to mammals. researchgate.netnih.gov This model is particularly useful for studying the effects of chemical exposure on embryonic and larval stages.
Studies have utilized zebrafish embryos to investigate the developmental toxicity of 6-propyl-2-thiouracil (PTU) , a well-known derivative of this compound. researchgate.netnih.gov Exposure of zebrafish embryos to PTU resulted in significant morphological abnormalities. researchgate.netnih.gov These defects included reduced eye size and other craniofacial anomalies, which are indicative of disruptions in normal developmental processes. researchgate.netnih.gov The use of metabolomics in these zebrafish studies helped to link the observed physical defects to underlying molecular changes. researchgate.netnih.gov
Toxicological Mechanisms
Understanding the specific molecular pathways through which a compound exerts its toxic effects is a key goal of toxicological research.
Research using zebrafish models has provided insight into the mechanisms behind the toxic effects of thiouracil compounds, particularly concerning neurodevelopment. Exposure to 6-propyl-2-thiouracil (PTU) is known to cause developmental toxicity, and studies suggest this involves neurodevelopmental impairments. researchgate.netnih.gov
The primary mode of action for PTU is the inhibition of the enzyme thyroid peroxidase (TPO). nih.gov This inhibition disrupts thyroid hormone synthesis, a process critical for normal development. Metabolomic analysis of PTU-exposed zebrafish embryos revealed significant changes in key biochemical pathways. Specifically, researchers observed a disturbance of the 'Phenylalanine, tyrosine and tryptophan biosynthesis' pathway. researchgate.netnih.gov This was accompanied by increased levels of tyrosine and pipecolic acid and decreased levels of methionine. researchgate.netnih.gov These metabolic shifts are linked to the inhibition of TPO and are suggestive of resulting neurodevelopmental impairment. researchgate.netnih.gov
Teratogenesis (Suspected)
While comprehensive data on the teratogenic effects of this compound in humans is not available, some animal studies have explored its potential for developmental toxicity. inchem.org It is important to note that much of the research in this area has focused on its derivative, 6-propyl-2-thiouracil (PTU), rather than this compound itself. researchgate.netnih.govnih.gov
Studies on the related compound, propylthiouracil (B1679721) (PTU), have shown developmental effects in animal models. For instance, in murine embryos, exposure to PTU during embryogenesis was associated with delayed neural tube closure and cardiac abnormalities. researchgate.net In zebrafish embryos, exposure to PTU, a known developmental toxicant, resulted in morphological changes such as reduced eye size and other craniofacial anomalies. researchgate.netnih.gov These studies on PTU suggest that interference with thyroid hormone synthesis during critical developmental periods can lead to malformations. researchgate.netnih.gov
However, studies on this compound itself are less definitive. Research in rats and mice did not find evidence of congenital anomalies after exposure to antithyroid drugs, including thiouracil derivatives, after the period of embryogenesis. nih.gov The teratogenic potential of such compounds is highly dependent on the timing and duration of exposure during fetal development. ksumsc.com The early stages of organogenesis are considered the most sensitive period for the induction of major birth defects. ksumsc.com
It is suspected that the mechanism of developmental toxicity for thiouracil compounds is linked to their primary action of inhibiting thyroid peroxidase, which leads to a disruption of thyroid hormone production. researchgate.netnih.gov Thyroid hormones are crucial for normal fetal development, particularly for the central nervous system. ksumsc.com
Table 1: Summary of Teratogenesis Studies on Thiouracil and Related Compounds
| Compound | Species | Key Findings | Reference(s) |
|---|---|---|---|
| 6-propyl-2-thiouracil (PTU) | Murine Embryos | Delayed neural tube closure, cardiac abnormalities. | researchgate.net |
| 6-propyl-2-thiouracil (PTU) | Zebrafish Embryos | Reduced eye size, craniofacial anomalies. | researchgate.netnih.gov |
| Antithyroid Drugs (general) | Rats, Mice, Rabbits | No congenital anomalies when administered after embryogenesis. | nih.gov |
Carcinogenesis (Suspected/Reported by IARC)
The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B). inchem.orgiarc.frchemikalieninfo.denih.gov This classification is based on inadequate evidence of carcinogenicity in humans but sufficient evidence in experimental animals. inchem.orgiarc.frnih.gov
Evidence from Animal Studies
Numerous studies in experimental animals have demonstrated the carcinogenic potential of this compound, primarily targeting the thyroid gland. inchem.orgiarc.fr Oral administration of this compound has been shown to induce thyroid follicular-cell adenomas and carcinomas in rats. inchem.orgiarc.fr Early studies in mice also reported nodular thyroid follicular-cell hyperplasia, with some instances of pulmonary metastases that suggest thyroid neoplasia. inchem.orgiarc.fr
In one study, long-term administration of this compound in the drinking water of male Sprague-Dawley rats resulted in thyroid adenomas in approximately 65% of the treated animals. iarc.fr Another study involving Fischer 344 rats fed diets containing varying concentrations of this compound for 104 weeks also showed tumorigenic effects. iarc.fr Furthermore, thyroid tumors induced by prolonged this compound treatment in rats have been successfully transplanted into other rats, demonstrating their malignant potential. capes.gov.br
The proposed mechanism for the tumorigenic activity of this compound in the thyroid of experimental animals involves its antithyroid properties. inchem.orgiarc.fr By inhibiting thyroid peroxidase, this compound decreases the production of thyroid hormones. inchem.orgiarc.fr This leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. inchem.orgiarc.fr Chronic stimulation of the thyroid gland by elevated TSH levels is believed to be the primary driver of the observed hyperplasia and subsequent tumor formation. iarc.frepa.gov
In addition to thyroid tumors, one study in a specific strain of mice reported the development of hepatocellular tumors following this compound administration. inchem.orgiarc.fr
Table 2: IARC Carcinogenicity Classification for this compound
| Agent | IARC Classification | Basis for Classification | Reference(s) |
|---|---|---|---|
| This compound | Group 2B: Possibly carcinogenic to humans | Inadequate evidence in humans, sufficient evidence in experimental animals. | inchem.orgiarc.frchemikalieninfo.denih.gov |
Table 3: Summary of Carcinogenicity Studies of this compound in Animals
| Species | Route of Administration | Key Findings | Reference(s) |
|---|---|---|---|
| Rats (Sherman strain) | Drinking water | Thyroid adenomas and one carcinoma. | iarc.fr |
| Rats (Sprague-Dawley) | Drinking water | Thyroid adenomas in ~65% of treated rats. | iarc.fr |
| Rats (Fischer 344) | Diet | Dose-dependent tumorigenic effects. | iarc.fr |
| Mice | Oral | Nodular thyroid follicular-cell hyperplasia, some with pulmonary metastases; hepatocellular tumors in one strain. | inchem.orgiarc.fr |
Human Carcinogenicity Data
There is inadequate evidence for the carcinogenicity of this compound in humans. inchem.orgiarc.fr Epidemiological studies on the use of antithyroid drugs, including thiouracil, and the risk of cancer have been inconclusive. inchem.org While one analysis showed a higher rate of malignant thyroid neoplasms in patients treated with these drugs, this could have been influenced by more intensive medical surveillance of this group. inchem.org Other case-control studies have not found a significant link between treatment with antithyroid medications and thyroid cancer. iarc.fr
Analytical Methods for 2 Thiouracil and Its Derivatives
Spectroscopic Methods
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for elucidating the molecular structure of 2-thiouracil (B1096). Different regions of the electromagnetic spectrum provide complementary information about the molecule's electronic transitions, vibrational modes, and nuclear spin environments.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. For this compound, the absorption spectrum is characterized by a strong band in the UV region. In the gas phase and in acetonitrile, this absorption band is centered around 275 nm. Another study indicates that this compound is excited by UV light to the S₂ state, which peaks at approximately 295 nm (4.2 eV). researchgate.net
Table 1: UV-Vis Absorption Maxima (λmax) for this compound
| Solvent/Phase | λmax (nm) |
|---|---|
| Gas Phase | ~275 |
| Acetonitrile | ~275 |
| Not Specified | ~295 |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint." The experimental IR spectra of this compound have been extensively studied, often in matrices like N₂ and Ar, or as a solid in KBr pellets. rsc.org The presence of N-H stretching bands and the absence of S-H and O-H stretching bands confirm that in its solid state, this compound predominantly exists in the oxo-thione tautomeric form. rsc.org
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to assign the observed vibrational frequencies to specific molecular motions. rsc.org
Table 2: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3500 | ν(N₁-H) |
| 3465 | ν(N₃-H) |
| 1738 | ν(C₄=O) |
| 1626 | ν(C=C) |
| 1527 | δ(N₁-H) |
| 1350 | δ(N₃-H) |
| 1149 | ν(C₂=S) |
ν = stretching, δ = bending
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.
¹H and ¹³C NMR: In DMSO-d₆, the ¹H NMR spectrum of this compound shows distinct signals for the protons. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-5 | 5.86 | - |
| H-6 | 7.58 | - |
| N₁-H | 12.43 | - |
| N₃-H | 12.24 | - |
| C-2 | - | 175.1 |
| C-4 | - | 161.4 |
| C-5 | - | 109.1 |
| C-6 | - | 137.6 |
2D NMR Techniques: Two-dimensional NMR techniques provide further structural insights by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of this compound reveals scalar coupling between adjacent protons. A cross-peak is observed between the signals for H-5 and H-6, confirming their connectivity.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. For this compound, the DEPT-135 spectrum would show positive signals for the C-5 and C-6 carbons, as they are both CH groups.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons they are attached to. In the HMQC/HSQC spectrum of this compound, a cross-peak would be observed between the proton at 5.86 ppm and the carbon at 109.1 ppm (C-5), and another between the proton at 7.58 ppm and the carbon at 137.6 ppm (C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, the HMBC spectrum would show correlations from H-5 to C-4 and C-6, and from H-6 to C-2 and C-4, which is crucial for assigning the quaternary carbons.
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The normal Raman spectrum of solid this compound has been recorded and its bands assigned with the aid of DFT calculations.
Table 4: Selected Normal Raman Bands and Assignments for Solid this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1630 | ν(C=C) |
| 1505 | δ(NH) |
| 1238 | ν(C=S) + ν(C-N) + δ(C-H) |
| 789 | Ring breathing |
| 620 | δ(C=S) |
ν = stretching, δ = bending
Chromatographic Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical stationary phase for the separation of thiouracil compounds is a C18 (octadecylsilyl) column. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The retention of this compound on the column can be controlled by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent generally leads to a shorter retention time. For ionizable compounds like this compound, controlling the pH of the mobile phase with a buffer is crucial for achieving reproducible and sharp peaks.
Table 5: Representative HPLC Conditions for Thiouracil Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/water or Methanol/water mixture, often with a buffer (e.g., phosphate (B84403) buffer) or acid (e.g., formic acid) to control pH. |
| Detection | UV detector, typically set at a wavelength where this compound shows strong absorbance (e.g., around 275 nm). |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a straightforward and cost-effective method for the separation and qualitative identification of this compound. This technique relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
In a typical application, a sample suspected of containing this compound is spotted onto a TLC plate, commonly coated with silica (B1680970) gel F254. The plate is then developed in a chamber with a suitable solvent system. For the separation of this compound and related pyrimidine (B1678525) derivatives, various mobile phases can be employed. Detection of the separated spots is often achieved by observing the plate under UV light at 254 nm, where the compounds can quench the fluorescence of the indicator in the silica gel, appearing as dark spots.
For enhanced sensitivity and specificity, post-chromatographic derivatization can be used. One such method involves the iodine-azide reaction. After development, the TLC plate is sprayed with a reagent mixture containing sodium azide (B81097) and potassium iodide. When exposed to iodine vapor, the thiouracil derivatives catalyze the reaction between iodine and azide, resulting in white spots on a violet-brown background. This method has been successfully applied in high-performance thin-layer chromatography (HPTLC) for the determination of various thiouracil derivatives.
Table 1: Example of a TLC System for this compound Analysis
| Parameter | Description |
| Stationary Phase | HPTLC Si 60 F254 |
| Mobile Phase | Methanol |
| Application Volume | 300 nl |
| Detection | In-situ evaluation with TLC/HPTLC scanner at 254 nm |
| Compounds Separated | This compound, Uracil (B121893), Cytosine, Thymine (B56734) |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. However, due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
A common derivatization technique is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The derivatization reaction is typically carried out by heating the sample with the silylating reagent in an appropriate solvent.
The derivatized this compound can then be separated on a GC column, often a non-polar or medium-polarity capillary column. A temperature-programmed oven is used to elute the compounds. For detection, a nitrogen-phosphorus detector (NPD) can be employed for its selectivity towards nitrogen-containing compounds. For definitive identification and quantification, mass spectrometry is the preferred detection method. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that can be used for its unambiguous identification. researchgate.net
Table 2: GC-MS Method for the Analysis of Thiouracils in Meat Tissue researchgate.net
| Parameter | Description |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)-trifluoroacetamide |
| Detector | Nitrogen-Phosphorus Detector (NPD) and Tandem Mass Spectrometry (for confirmation) |
| Recovery of this compound | 93.5 ± 2.9% (at 0.1 µg/g fortification level) |
| Minimum Reliable Measurement Level | 0.050 µg/g in meat tissue |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography that is well-suited for the separation of both neutral and charged analytes like this compound. acs.org In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, leading to the formation of micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer. acs.org
For the analysis of this compound and its derivatives, a typical MEKC method would employ an uncoated fused-silica capillary. The background electrolyte often consists of a phosphate buffer at a slightly alkaline pH, containing a surfactant such as sodium dodecyl sulfate (B86663) (SDS). To optimize the separation, other surfactants like Tween 20 may also be added to the buffer. The separation is driven by an applied voltage, and detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance. This method has been successfully applied to the determination of thyreostatics, including this compound, in animal feed. acs.org
Table 3: MEKC Method for the Determination of Thiouracils in Animal Feed acs.org
| Parameter | Description |
| Capillary | 75 µm x 33.5 cm uncoated silica |
| Background Electrolyte (BGE) | 40 mM sodium dihydrogenphosphate, 50 mM sodium dodecyl sulfate, 15 mM Tween 20 at pH 9 |
| Applied Voltage | 15 kV (positive polarity) |
| Temperature | 23 °C |
| Detection Limits in Spiked Fodder | 0.6-1.0 µg of drug per gram of fodder |
Electrochemical Methods
Electrochemical methods offer high sensitivity and selectivity for the determination of this compound. These techniques are based on the electrochemical properties of the molecule, such as its ability to be oxidized or to react with specific ions.
Potentiometric Titration
Potentiometric titration is a classic and reliable method for the quantification of this compound. This technique involves the direct titration of a this compound solution with a standard solution of a titrant, while monitoring the potential difference between an indicator electrode and a reference electrode.
A notable application is the argentometric titration of this compound, where silver nitrate (B79036) (AgNO₃) is used as the titrant. The thiol group of this compound reacts with silver ions (Ag⁺) to form a stable complex. The stoichiometry of this reaction has been found to be 1:2 (this compound:AgNO₃). The titration is typically carried out in a slightly basic medium, which can be maintained using a Tris buffer, to facilitate the reaction. A copper-based mercury film electrode (CBMFE) can serve as a sensitive indicator electrode, with a saturated calomel (B162337) electrode (SCE) as the reference electrode. The endpoint of the titration is determined from the sharp change in the measured potential. nih.gov
Table 4: Direct Potentiometric Titration of this compound nih.gov
| Parameter | Description |
| Titrant | Silver nitrate (AgNO₃) |
| Indicator Electrode | Copper Based Mercury Film Electrode (CBMFE) |
| Reference Electrode | Saturated Calomel Electrode (SCE) |
| Medium | Slightly basic (pH ~8.5), maintained with Tris buffer |
| Reaction Stoichiometry | 1:2 (this compound : AgNO₃) |
Flow Injection Analysis with Chemiluminescent Detection
Flow Injection Analysis (FIA) coupled with chemiluminescent detection provides a highly sensitive and automated method for the determination of this compound. researchgate.netnih.gov In this technique, a small, precisely defined volume of the sample is injected into a continuously flowing carrier stream. This sample zone then merges with a reagent stream, initiating a chemical reaction that produces light (chemiluminescence). The intensity of the emitted light, which is proportional to the analyte concentration, is measured by a photomultiplier tube.
A specific FIA method for this compound is based on its ability to significantly enhance the electrochemiluminescence (ECL) of tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). researchgate.netnih.gov The carrier stream containing [Ru(bpy)₃]²⁺ and the injected this compound sample pass through a specially designed flow-through ECL thin-layer cell. Upon application of a specific potential at the working electrode, an ECL reaction occurs, and the enhanced light emission due to the presence of this compound is detected. The experimental conditions, such as the pH of the aqueous solution, the applied potential, the flow rate, and the concentration of [Ru(bpy)₃]²⁺, are optimized to achieve high sensitivity. researchgate.netnih.gov
Table 5: FIA-ECL System for this compound Detection researchgate.netnih.gov
| Parameter | Description |
| Chemiluminescent Reagent | Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) |
| Detection Principle | Enhancement of the ECL of [Ru(bpy)₃]²⁺ by this compound |
| pH Range for Enhancement | 4.0 - 12.0 |
| Key Optimized Parameters | Applied potential, pH, flow rate, [Ru(bpy)₃]²⁺ concentration |
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be used for the analysis of this compound and its derivatives. CZE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. The separation is performed in a narrow-bore fused-silica capillary filled with a background electrolyte.
For the analysis of thiouracils, a buffer system such as borate (B1201080) or phosphate at a specific pH is used as the background electrolyte. An applied voltage drives the migration of the analytes through the capillary. Detection is commonly achieved by UV absorbance at a wavelength where the thiouracils show maximum absorption. CZE methods have been developed for the determination of thiouracils in various matrices, including urine.
To achieve very low detection limits, derivatization of the thiouracil molecule can be performed prior to CZE analysis, followed by a more sensitive detection method like laser-induced fluorescence (LIF). For instance, this compound can be derivatized with a fluorescent tag, such as 5-iodoacetamidofluorescein. The fluorescent derivatives are then separated by CZE and detected with a highly sensitive LIF detector, allowing for the determination of this compound at nanomolar concentrations. sigmaaldrich.com
Table 6: CZE Method for Thiouracil Analysis with LIF Detection sigmaaldrich.com
| Parameter | Description |
| Derivatization Reagent | 5-iodoacetamidofluorescein |
| Background Electrolyte | 20 mM phosphate buffer (pH 10.0) |
| Detection Method | Laser-Induced Fluorescence (LIF) |
| Sensitivity | Nanomolar range (attomoles detected) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and identification of this compound and its derivatives. Electron ionization (EI) is a common method used to generate mass spectra for these compounds. tandfonline.com The fragmentation patterns observed in the mass spectra of this compound derivatives often show similarities to those of corresponding uracil analogs. tandfonline.comrsc.org
A primary fragmentation pathway for 6-n-propyl-2-thiouracil under electron ionization is a retro-Diels-Alder decomposition. tandfonline.com Studies on the dissociative photoionization of this compound using vacuum ultraviolet (VUV) radiation have provided detailed insights into its fragmentation dynamics. These studies have identified major fragments and proposed reaction mechanisms for their formation. nih.gov For instance, the fragment at m/z 69 (C₃NH₃O⁺) is a major product for this compound, formed through the loss of a SC(2)N(3)H group. nih.gov Other significant fragments are observed at various mass-to-charge ratios (m/z), indicating different bond-breaking processes within the molecule. nih.govnih.gov The appearance of fragments at m/z 95 and 96 is attributed to the loss of a sulfur atom, or a sulfur and a hydrogen atom, respectively. nih.govresearchgate.net
The table below summarizes some of the common fragment ions observed in the mass spectra of this compound.
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss | Reference |
| 100 | C₃N₂H₄S⁺ | CO | nih.gov |
| 96 | C₄N₂H₄O⁺ | S | nih.gov |
| 95 | C₄N₂H₃O⁺ | SH | nih.gov |
| 70 | C₃NH₄O⁺ | SCN | nih.gov |
| 69 | C₃NH₃O⁺ | SCNH | nih.govnih.gov |
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the most suitable technique for analyzing thyreostats, including this compound, in complex matrices. researchgate.net This technique provides high sensitivity and selectivity, allowing for the confirmation and quantification of these compounds at very low levels. researchgate.netresearchgate.net
Quantitative Determination in Biological Samples and Pharmaceutical Formulations
The quantitative determination of this compound and its derivatives in biological matrices and pharmaceutical products is crucial for monitoring its illicit use in livestock and for quality control in medicine. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for these applications due to its excellent sensitivity and specificity. researchgate.netnih.gov
In biological samples, such as bovine urine, methods have been developed and validated to determine this compound, 4-thiouracil (B160184), and 6-methyl-2-thiouracil at concentrations as low as 10 µg/L. nih.gov These methods often involve a sample preparation step, which may include derivatization to improve analyte stability and chromatographic performance, followed by solid-phase extraction (SPE) for cleanup. nih.govresearchgate.net For instance, one method involves stabilizing the analytes with acid, derivatizing with 3-iodobenzyl bromide, and cleaning up the sample with a divinylbenzene-N-vinylpyrrolidone copolymer cartridge before LC-MS/MS analysis. nih.gov The validation of these methods typically assesses parameters such as trueness, precision (intra-day and inter-day), and chromatographic interference. nih.gov
For pharmaceutical formulations, various analytical techniques have been employed. While methods like differential-pulse voltammetry have been developed for the determination of this compound, LC-MS/MS remains a highly reliable technique. researchgate.net Spectrophotometric methods have also been developed for derivatives like 6-propyl-2-thiouracil in pharmaceutical tablets. acs.orgresearchgate.net
The table below provides an overview of some validated LC-MS/MS methods for the quantitative determination of this compound and related compounds in different matrices.
| Analyte(s) | Matrix | Sample Preparation | LLOQ / Detection Limit | Recovery (%) | Reference |
| This compound, 4-Thiouracil, 6-Methyl-2-thiouracil | Bovine Urine | Derivatization, SPE | 10 µg/L (Validated at) | 94-97 (Trueness) | nih.gov |
| Thyreostats (incl. This compound) | Bovine Muscle | Matrix Solid Phase Dispersion, Subcritical Water Extraction, SPE | < 10 µg/kg (Detection Capability) | 97.5-110.5 | researchgate.net |
| Propylthiouracil (B1679721) and its N-β-d Glucuronide | Human Liver Microsomes | Protein Precipitation | 0.1 µM | Not specified | nih.gov |
| Uracil, 5-Fluorouracil (B62378), 5,6-Dihydrouracil | Human Serum | Protein Precipitation, SPE | 5 ng/mL | >80 | windows.net |
These robust analytical methods are essential for regulatory monitoring and ensuring the safety and quality of food products and pharmaceuticals. usda.gov
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the interactions between a ligand, such as 2-Thiouracil (B1096), and a target protein at the molecular level.
Molecular docking studies have been employed to investigate the binding of this compound to various protein targets, revealing key interactions that underpin its biological activities. Simulations of this compound with proteins from several pathogens, including Bacillus subtilis, Escherichia coli, and Candida albicans, have been performed to explore its potential as an anti-infective agent. nih.gov
In one study, the docking of this compound against these pathogens highlighted specific binding interactions. For instance, a strong binding interaction was observed between the thio group of this compound and the oxygen atom of a glycine residue (GLY21) in one of the target proteins. nih.gov In its interaction with a protein from Candida albicans, strong intermolecular hydrogen bonds were observed between the N-H group of glycine residues (GLY25 and GLY27) and the oxygen atom of this compound. nih.gov
Furthermore, derivatives of this compound have been docked into the active site of human Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation and a target for anticancer drugs. mdpi.comnih.gov For example, a this compound-5-sulfonamide derivative, compound 6e , was shown to bind effectively to CDK2A, which helps to explain its potent anticancer activity. mdpi.com The docking analysis endorsed its proper binding within the kinase's active site. mdpi.comnih.gov
Table 1: Summary of this compound Protein-Ligand Interactions from Molecular Docking
| Target Protein/Organism | Key Interacting Residues | Interacting Atoms on this compound | Type of Interaction |
|---|---|---|---|
| Bacillus subtilis Target | GLY21 | Thio group (S) | Strong binding interaction |
| Candida albicans Target | GLY25, GLY27 | Oxygen (O) | Intermolecular Hydrogen Bond |
| CDK2A | Not specified | Not specified | Proper binding endorsed |
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies have provided valuable insights for designing more potent molecules.
Research on a series of this compound-5-sulfonamide derivatives revealed that the sulfonamide group is crucial for their anticancer activity. mdpi.com Compounds lacking the SO2NH group were found to be inactive against four tested human cancer cell lines. mdpi.com The nature of the substituent on the sulfonamide nitrogen also played a significant role. Derivatives bearing a 4-methoxyphenyl, 2,3-dichlorophenyl, or 4-bromophenyl group were among the most potent against the cancer cell lines, indicating that these substitutions enhance cytotoxic activity. mdpi.com
Another SAR study on this compound-5-sulfonamide derivatives evaluated their antioxidant activity. mdpi.com The study concluded that the antioxidant capacity is related to the molecule's ability to donate an electron or hydrogen. mdpi.com The presence of thiazole (B1198619) and pyridine rings attached to the sulfonamide core was found to enhance the radical scavenging activity compared to the parent this compound-5-sulfonamide. mdpi.com This suggests that these heterocyclic pharmacophores are key to the observed antioxidant effects. mdpi.comresearchgate.net The analysis of various derivatives has shown that substitution at the 5-position of the this compound ring can lead to compounds with potent antibacterial, antiviral, and antineoplastic activities. researchgate.net
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are used to model and predict the properties of molecules at the electronic level. These theoretical studies provide fundamental insights into the geometry, vibrational modes, and electronic characteristics of this compound.
QM calculations have been used to study the effect of incorporating this compound (in the form of the nucleoside 2-thiouridine) into DNA:RNA hybrid microhelices. nih.gov These studies, using Density Functional Theory (DFT), analyzed the geometry of base pairs in a simple three-nucleotide pair model. nih.govnih.gov
The substitution of oxygen with sulfur at the 2-position of uracil (B121893) was found to influence the stability of Watson-Crick base pairs. It has been noted that 2-thiouridine (B16713) can stabilize uracil:adenine (U:A) base pairs while destabilizing uracil:guanine (B1146940) (U:G) wobble pairs. nih.gov The formation of weaker Watson-Crick base pairs with thio-substituted uracil compared to unsubstituted uracil leads to slight deformations in the helical and backbone parameters of the DNA:RNA hybrids. nih.govnih.gov However, this thio-substitution also significantly increases the dipole moment and alters parameters such as the rise and propeller twist of the helix. nih.govnih.gov
The vibrational properties of this compound have been extensively studied using QM methods like Hartree-Fock, post-Hartree-Fock, and DFT. nih.gov These calculations predict the vibrational frequencies and are used to assign the experimental infrared (IR) and Raman spectra. nih.govias.ac.in
Comparisons between the calculated and experimental spectra show good agreement, allowing for the resolution of some controversial assignments in the literature. nih.gov The substitution of sulfur for oxygen at the C2 position has a noticeable effect on the vibrational modes. openagrar.de For example, the N1-H and N3-H stretching frequencies are shifted to lower wavenumbers compared to uracil. openagrar.deresearchgate.net The stretching and bending vibrations of the N1-H group are predicted to appear at higher wavenumbers than those of the N3-H group. openagrar.deresearchgate.net The calculated C=S bond length is around 1.665 Å, which is significantly longer than the C=O bond in uracil (approx. 1.22 Å), leading to changes in the geometry and vibrational character of the pyrimidine (B1678525) ring. nih.govopenagrar.de
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (Ar matrix) |
|---|---|---|
| ν(N1-H) | 3469 | 3442 |
| ν(N3-H) | 3434 | 3414 |
| ν(C4=O) | 1753 | 1738 |
Note: Calculated values are from reference openagrar.de and may vary based on the specific QM method and basis set used.
QM calculations have been crucial for understanding the electronic structure and photophysical properties of this compound. These studies compute properties like ionization potentials and electronic transition energies. nih.govresearchgate.net
The first ionization potential of this compound has been determined to be between 8.4 and 8.7 eV, which is about 1 eV lower than that of canonical uracil. aip.org This is attributed to the ionization from sulfur-localized valence molecular orbitals. aip.org Core-level spectroscopy studies combined with theoretical calculations have identified the binding energies of the sulfur 2p core orbitals at 168.17 eV (2p₃/₂) and 169.37 eV (2p₁/₂). mdpi.com
Calculations of the electronic absorption spectrum predict several transition-allowed bands. aip.org Time-dependent DFT (TD-DFT) calculations have assigned the main absorption bands, with the lowest energy bright excited state (S₂) corresponding to a π → π* transition. researchgate.netresearchgate.net This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the sulfur atom, to the lowest unoccupied molecular orbital (LUMO). researchgate.net The unique electronic landscape created by the sulfur atom, particularly the efficient intersystem crossing to triplet states, is a key feature that distinguishes this compound from uracil and is central to its photosensitizing properties. nih.govresearchgate.net
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated/Experimental Value | Method/Reference |
|---|---|---|
| First Ionization Potential | 8.4 - 8.7 eV | Experimental/Theoretical aip.org |
| Sulfur 2p₃/₂ Binding Energy | 168.17 eV | Photoelectron Measurement mdpi.com |
| Sulfur 2p₁/₂ Binding Energy | 169.37 eV | Photoelectron Measurement mdpi.com |
| S₀ → S₂ Vertical Transition | ~4.2 eV (295 nm) | Quantum Calculations researchgate.net |
Hydrogen-Bonded Dimers of this compound
The ability of nucleobases and their analogs to form hydrogen-bonded pairs is fundamental to the structure of DNA and RNA. Computational analyses, particularly those employing Density Functional Theory (DFT), have been used to investigate the formation and stability of this compound dimers.
A systematic computational study has identified twelve stable configurations for hydrogen-bonded dimers of this compound. biointerfaceresearch.com These dimers are formed through various hydrogen bond (HB) interactions, which play a dominant role in chemical and biochemical systems. biointerfaceresearch.com The investigations revealed that the formation of these dimers involves two primary types of interactions: S…H and O…H hydrogen bonds. biointerfaceresearch.com
Interestingly, the studies also showed that the hydrophobic hydrogen atoms of the this compound molecule, which are connected to carbon atoms, can participate in these interactions with the sulfur (S) and oxygen (O) atoms of the partnering molecule. biointerfaceresearch.com The stability and strength of the resulting dimers vary depending on the specific configuration and the strength of the individual interactions involved. biointerfaceresearch.com All twelve identified dimer models, however, were found to have reasonable energy strengths, indicating their potential for formation. biointerfaceresearch.com
To further characterize these interactions, Quantum Theory of Atoms in Molecules (QTAIM) analyses were performed. biointerfaceresearch.com This method provides detailed information about the electronic properties of the bonds. The table below summarizes key parameters for the most stable dimer configurations, derived from these computational analyses.
| Dimer Model | Interaction Type | Interaction Distance (DIS in Å) | Electron Density (ρ in au) | Laplacian of Electron Density (∇²ρ in au) | Total Energy Density (H in au) |
|---|---|---|---|---|---|
| T1 | N-H···O, C-H···S | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T2 | N-H···S | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T3 | N-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T4 | C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T5 | N-H···S, C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T6 | N-H···O, N-H···S | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T7 | N-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T8 | N-H···S | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T9 | C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T10 | C-H···S | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T11 | C-H···S, C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| T12 | C-H···S, C-H···O | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Dynamics Studies
The photophysical behavior of this compound is dramatically different from that of canonical nucleobases like uracil. rsc.org While uracil primarily dissipates absorbed UV energy through ultrafast internal conversion back to the ground state, this compound exhibits a near-unity quantum yield for populating the triplet manifold. rsc.orgaip.org This property is central to its potential use as a photosensitizer and has been the subject of extensive dynamics studies.
Upon UV excitation, this compound undergoes an efficient intersystem crossing to populate triplet states. aip.org The dynamics within this triplet manifold are complex and crucial for the molecule's subsequent photochemical reactions. Computational studies have predicted, and experimental work has substantiated, the existence of two distinct, structurally different minima on the potential energy surface of the first triplet excited state (T₁). acs.org
Transient vibrational absorption spectroscopy (TVAS) experiments on this compound in a deuterated acetonitrile solution provided evidence for this double well potential. acs.org Following UV excitation, an initial transient infrared absorption band is observed, which is assigned to either the S₁ state or, more likely, a vibrationally hot T₁ state. acs.org This initial state decays with a time constant of approximately 7.2 ± 0.8 ps. acs.org This decay is accompanied by the growth of several other absorption bands that are stable for over 1 nanosecond. acs.org These long-lived spectral features are assigned to two different conformations of this compound, corresponding to the two separate energy minima on the T₁ state potential energy surface. acs.org This finding is supported by computed infrared frequencies and quenching experiments. acs.org The presence of these two minima plays a significant role in the intersystem crossing dynamics back to the ground state. nih.govacs.org
The mechanism by which this compound so efficiently transitions from its singlet excited state to the triplet manifold has been a key area of investigation. Nonadiabatic dynamics simulations at the MS-CASPT2 level of theory have provided a detailed, time-dependent picture of this process. nih.govnih.gov
The consensus deactivation mechanism is as follows:
Initial Excitation : UV irradiation excites the molecule to the bright S₂ (¹πSπ*) state. nih.govacs.org
Internal Conversion : From the S₂ state, the system undergoes an ultrafast internal conversion to the S₁ (¹nSπ*) state. nih.govacs.org This decay occurs with a time constant of just 59 fs. nih.gov The S₁ state acts as a crucial doorway for populating the triplet states. acs.orgresearchgate.net
Intersystem Crossing (ISC) : From the S₁ minimum, intersystem crossing occurs with a time constant of approximately 400 fs, leading to a triplet yield of over 80%. nih.govnih.gov
Further theoretical investigations have characterized competing nonadiabatic pathways from the initially populated S₂ state. aip.orgnih.gov These studies suggest the primary decay routes from the Franck-Condon region are toward a conical intersection between the S₂ and S₁ states (S₂/S₁) and an intersystem crossing point between the S₂ and T₃ states (S₂/T₃), rather than a direct S₂/T₂ crossing. aip.orgnih.gov An important structural feature noted in these studies is the strong pyramidalization at the C₂ carbon atom of the thiocarbonyl group in several of the excited states, which influences the deactivation pathways. acs.orgacs.org
| Process | Description | Associated Timescale | Key States Involved |
| Excitation | Absorption of UV photon | Instantaneous | S₀ → S₂ |
| Internal Conversion | Radiationless transition between singlet states | ~59 fs | S₂ → S₁ |
| Intersystem Crossing | Transition from singlet to triplet manifold | ~400 fs | S₁ → T₂ / T₁ |
| Triplet State Relaxation | Vibrational cooling and conformational change | ~7.2 ps | T₁ (hot) → T₁ (relaxed minima) |
Future Directions and Emerging Research Areas
Development of Novel 2-Thiouracil (B1096) Derivatives with Enhanced Biological Activities
The core this compound scaffold serves as a versatile template for the development of new therapeutic agents. By modifying its structure, researchers are creating derivatives with enhanced and varied biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.
A significant area of focus is the synthesis of this compound derivatives as anticancer agents. For instance, novel this compound-5-sulfonamide derivatives have been designed and synthesized, demonstrating significant cytotoxic activity against various human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancers. mdpi.comnih.govresearchgate.netnih.gov Certain compounds within this series have shown promising anticancer activity and notable inhibition of cyclin-dependent kinase 2A (CDK2A). mdpi.comnih.govresearchgate.net One particularly potent derivative, compound 6e, which features a 2,3-dichlorophenyl group, has been shown to induce cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.govresearchgate.net The substitution at position 5 of the this compound ring with moieties like thiourea (B124793), pyridine, a nitro-substituted benzene (B151609) nucleus, or a thiazole (B1198619) ring has been found to yield compounds with potent in vitro antimicrobial activity. researchgate.net
Furthermore, this compound-5-sulfonamide isosteres have been developed and evaluated for their anticancer potential. pharmacophorejournal.com These isosteres, along with their parent sulfonamide derivatives, have been tested against breast (MCF-7) and liver (HEPG-2) cancer cell lines, with some showing notable cytotoxic effects. pharmacophorejournal.com Other research has focused on carbothioamide derivatives of thiouracil sulfonamides, with compounds 7a and 7c showing high activity against both colon and liver carcinoma cells. researchgate.net
The antiviral potential of this compound derivatives is another active area of investigation. sysrevpharm.org For example, 2'-deoxy-5-iodo-2-thiouridine has demonstrated potent activity against the herpes simplex virus (HSV). nih.gov Similarly, novel 2-thiopyrimidine-5-carbonitrile derivatives have been synthesized, with some compounds showing promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV). ekb.eg
Researchers are also exploring this compound derivatives as enzyme inhibitors. Several 6-anilino-2-thiouracils have been synthesized and found to be potent inhibitors of human placenta iodothyronine deiodinase, with some analogues being significantly more effective than the standard inhibitor, 6-propyl-2-thiouracil. nih.gov Additionally, new this compound-5-sulfonamide derivatives have been identified as potent antioxidants and inhibitors of 15-lipoxygenase (15-LOX). mdpi.comnih.gov
Table 1: Examples of Novel this compound Derivatives and their Biological Activities
| Derivative Class | Specific Example(s) | Target/Activity | Source(s) |
|---|---|---|---|
| This compound-5-sulfonamides | Compound 6e (with 2,3-dichlorophenyl) | Anticancer (induces cell cycle arrest), CDK2A inhibition | mdpi.comnih.govresearchgate.net |
| This compound-5-sulfonamides | Compounds with thiourea, pyridine, nitrobenzene, or thiazole at position 5 | Antimicrobial | researchgate.net |
| Carbothioamide derivatives | Compounds 7a and 7c | Anticancer (colon and liver carcinoma) | researchgate.net |
| 2'-deoxy-2-thiouridines | 2'-deoxy-5-iodo-2-thiouridine | Antiviral (Herpes Simplex Virus) | nih.gov |
| 2-Thiopyrimidine-5-carbonitriles | Compounds 2, 7a, 7c | Antiviral (Bovine Viral Diarrhea Virus) | ekb.eg |
| 6-Anilino-2-thiouracils | p-ethyl and p-n-butyl analogues | Enzyme inhibition (iodothyronine deiodinase) | nih.gov |
| This compound-5-sulfonamides | Thiazole derivatives 9b and 9c | Antioxidant, 15-LOX inhibition | mdpi.comnih.gov |
Targeted Drug Delivery Systems, e.g., Gold Nanoparticles Functionalized with this compound
A significant advancement in enhancing the therapeutic efficacy of this compound involves the use of targeted drug delivery systems. Gold nanoparticles (AuNPs) have emerged as a promising platform for this purpose due to their unique physicochemical properties. researchgate.netresearchgate.netmdpi.com
Researchers have successfully functionalized biocompatible, citrate-reduced AuNPs with this compound (2-TU-AuNPs). researchgate.netmdpi.com This functionalization is achieved through a covalent thiol-gold interaction. mdpi.com The resulting 2-TU-AuNPs have been characterized by various techniques, revealing spherical particles with a mean core diameter that increases upon functionalization. researchgate.netmdpi.com For example, unfunctionalized AuNPs with a mean diameter of 20 ± 2 nm increased to 24 ± 4 nm after being functionalized with this compound. researchgate.netmdpi.com The surface charge of these nanoparticles also changes upon functionalization. researchgate.net
Studies have shown that these 2-TU-AuNPs can form stable complexes where the this compound molecule attaches to the nanoparticle surface via its sulfur atom in a vertical orientation. mdpi.comnih.gov This stable functionalization is in contrast to other sulfur-containing nucleobases like 4-thiouracil (B160184), which cause aggregation of AuNPs. nih.gov
The primary advantage of using AuNPs as a delivery vehicle is the significant enhancement of this compound's antiproliferative activity. researchgate.netmdpi.com In studies using the MDA-MB-231 breast cancer cell line, it was found that AuNPs significantly boosted the anticancer effects of this compound. researchgate.net This enhanced activity suggests that 2-TU-AuNPs could potentially reduce the required drug concentration, thereby minimizing side effects. researchgate.netmdpi.com
Combination Therapies utilizing this compound (e.g., Photothermal Therapy)
The functionalization of gold nanoparticles with this compound not only enhances its inherent anticancer activity but also opens the door for combination therapies, most notably photothermal therapy (PTT). researchgate.netresearchgate.netmdpi.com PTT utilizes the ability of AuNPs to absorb light and convert it into heat, which can then be used to induce localized cell death. researchgate.netresearchgate.netmdpi.com
When 2-TU-AuNPs are irradiated with visible light, specifically at a wavelength of 520 nm which corresponds to the localized surface plasmon resonance (LSPR) peak of the AuNPs, a synergistic therapeutic effect is observed. researchgate.netmdpi.com This irradiation leads to a significant decrease in the half-maximal inhibitory concentration (IC50) of the drug. researchgate.netmdpi.com In one study, the IC50 was reduced by a factor of two. mdpi.com This demonstrates a powerful combination of the antiproliferative properties of this compound and the photothermal effects of the gold nanoparticles. researchgate.netmdpi.com
This synergistic approach holds great promise for cancer treatment, as it allows for a targeted application of therapy, potentially reducing damage to surrounding healthy tissues. researchgate.netmdpi.com The use of visible light for irradiation is also advantageous as it has better tissue penetration and is less harmful than UV radiation. mdpi.com
Further Elucidation of Molecular Mechanisms and Signaling Pathways
A deeper understanding of the molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects is crucial for their rational design and clinical application. chemicalbook.com
In the context of its anticancer activity, research has shown that some this compound derivatives can induce cell cycle arrest. mdpi.comnih.govresearchgate.net For example, the potent derivative 6e was found to arrest cell growth at different phases of the cell cycle in various cancer cell lines: G1/S phase in A-2780 cells, S phase in HT-29 and MCF-7 cells, and G2/M phase in HepG2 cells. mdpi.comnih.gov This cell cycle arrest is achieved indirectly through the enhanced expression of cell cycle inhibitors p21 and p27. mdpi.comnih.govresearchgate.net Molecular docking studies have further supported these findings by showing that compound 6e binds effectively to CDK2A, providing a molecular basis for its potent anticancer activity. mdpi.comnih.govresearchgate.net
Beyond its effects on the cell cycle, this compound is also known to be a selective inhibitor of neuronal nitric oxide synthase (nNOS). chemicalbook.comsigmaaldrich.com It achieves this by antagonizing the tetrahydrobiopterin-dependent activation and dimerization of the enzyme. chemicalbook.comsigmaaldrich.com
Computational studies have been employed to investigate the photophysical and photochemical properties of this compound, particularly its efficient intersystem crossing. rsc.org These studies have proposed several pathways for the relaxation of the molecule from its excited state to the triplet state, which is a key process in its photochemical behavior. rsc.org
Advanced Preclinical and Clinical Investigations
While much of the current research on novel this compound derivatives is in the preclinical stage, the promising results from in vitro and in vivo studies are paving the way for more advanced investigations. The development of derivatives with high efficacy and selectivity against cancer cells, coupled with a good safety profile in normal cells, is a key focus of preclinical development. mdpi.comnih.gov
The synergistic effects observed with combination therapies, such as the use of 2-TU-AuNPs in photothermal therapy, are particularly compelling for future clinical applications. researchgate.netmdpi.com These approaches offer the potential for more effective and targeted cancer treatments with reduced systemic toxicity.
Further preclinical studies are needed to evaluate the pharmacokinetics, pharmacodynamics, and long-term safety of the most promising this compound derivatives and their formulations. These studies will be essential to identify lead candidates for progression into clinical trials. While this compound itself has been used clinically as an antithyroid agent, the newer derivatives with enhanced anticancer and antiviral properties will require rigorous clinical investigation to establish their safety and efficacy in humans. chemicalbook.comselleckchem.com
Q & A
Q. What safety protocols are recommended for handling 2-Thiouracil in laboratory settings?
Researchers must wear nitrile or butyl rubber gloves, safety goggles with side shields, and lab coats to avoid skin/eye contact . Avoid inhalation by working in a fume hood and ensure proper ventilation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Store at +4°C in original containers to prevent degradation .
Q. How can researchers determine the purity of this compound samples?
Purity can be assessed via high-performance liquid chromatography (HPLC) with ≥98% purity standards , complemented by melting point analysis (>300°C) . Spectroscopic methods (e.g., UV-Vis, NMR) and mass spectrometry (accurate mass: 128.0044 g/mol) further validate structural integrity .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include:
Q. What role does this compound play in anti-thyroid research?
this compound inhibits thyroid hormone synthesis by blocking thyroid peroxidase activity, making it a model compound for studying hyperthyroidism. Dose-response studies in rodents (e.g., 0.1–1 mg/kg/day) are standard for evaluating therapeutic efficacy .
Q. How should researchers handle contradictions in reported carcinogenicity data for this compound?
While some studies classify it as H351 ("suspected carcinogen") , others report no conclusive evidence. Resolve discrepancies via:
- In vitro assays : Ames test for mutagenicity.
- In vivo models : Chronic exposure studies in rodents with histopathological analysis.
- Meta-analysis : Compare data from ATSDR, NTP, and OECD databases .
Advanced Research Questions
Q. What methodological approaches are used to study this compound's photophysical relaxation dynamics post-UV excitation?
Ultrafast UV/UV pump-probe spectroscopy (e.g., 267 nm excitation) tracks relaxation pathways from the S₂ state to ground state (S₀) in femtosecond resolution. Time-resolved ion yield measurements and quantum dynamics simulations elucidate intersystem crossing rates and nonradiative decay mechanisms .
Q. How can researchers investigate this compound's selective inhibition of neuronal nitric oxide synthase (nNOS)?
Use enzyme kinetics : Measure Ki values (20 μM for nNOS) via competitive inhibition assays with tetrahydrobiopterin (BH₄) as a cofactor. Monitor enzyme dimerization via size-exclusion chromatography and circular dichroism spectroscopy .
Q. What experimental strategies resolve contradictions in this compound's reported hepatotoxicity and reproductive effects?
Design longitudinal studies with:
- Rodent models : Administer this compound (50–200 mg/kg/day) for 6–12 months.
- Endpoints : Liver function tests (ALT/AST levels), histopathology, and hormonal assays (thyroid-stimulating hormone, testosterone/estradiol).
- Cross-species validation : Compare results across rats, zebrafish, and in vitro hepatocyte cultures .
Q. How is this compound detected and quantified in biological systems?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) <1 ng/mL is optimal. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. Internal standards (e.g., deuterated thiouracil) enhance accuracy .
Q. What computational methods support the study of this compound's electronic structure and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict absorption spectra, charge distribution, and reactive sites. Molecular docking simulations (AutoDock Vina) model interactions with nNOS and thyroid peroxidase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
